2-Methyl-4-nitrobenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDIDOFTXQERLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511351 | |
| Record name | 2-Methyl-4-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-70-2 | |
| Record name | 2-Methyl-4-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitrobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-nitrobenzoyl chloride: Properties, Handling, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-4-nitrobenzoyl chloride, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, safe handling protocols, and significant applications, offering field-proven insights and detailed experimental methodologies.
Compound Identification and Core Physical Properties
This compound is a substituted aromatic acyl chloride. The presence of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring, in addition to the reactive acyl chloride moiety, imparts a unique combination of reactivity and steric influence, making it a valuable reagent in targeted chemical synthesis.
Table 1: Chemical Identifiers for this compound [1][2][3]
| Identifier | Value |
| CAS Number | 30459-70-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆ClNO₃ |
| Molecular Weight | 199.59 g/mol |
| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])C(=O)Cl |
| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N |
| PubChem CID | 12846485 |
Table 2: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Pink to white solid, may also appear as a yellow crystalline solid. | [4][5][6] |
| Melting Point | 34 °C | [4][6][7] |
| Boiling Point | 149-153 °C at 14 Torr | [4][6][7] |
| Density | 1.386 g/cm³ (Predicted) | [4][6][7] |
| Solubility | Soluble in dichloromethane. Reacts with water. | [7] |
Synthesis and Purification
The primary route to synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid.[8] Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[8][9]
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-methyl-4-nitrobenzoic acid using thionyl chloride.
Materials:
-
2-methyl-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dry toluene
-
Anhydrous reaction vessel with a reflux condenser and a gas trap
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to scrub the HCl and SO₂ byproducts.
-
To the flask, add 2-methyl-4-nitrobenzoic acid.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (typically between 70–110°C) for 1-3 hours, or until the evolution of gas ceases.[8]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate it under reduced pressure. Repeat this step.[10]
-
The crude this compound can be purified by vacuum distillation.
Purification by Recrystallization
For further purification, recrystallization can be employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Chemical Reactivity and Mechanisms
As an acyl chloride, this compound is a highly reactive compound, primarily undergoing nucleophilic acyl substitution reactions.[8] The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nitro group, making it susceptible to attack by nucleophiles.[8]
Nucleophilic Acyl Substitution
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process.[8]
Caption: General mechanism of nucleophilic acyl substitution.
Common Reactions:
-
Hydrolysis: Reacts with water to form 2-methyl-4-nitrobenzoic acid and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions.[2]
-
Esterification: Reacts readily with alcohols to form the corresponding esters.[8]
-
Amidation: Reacts with primary or secondary amines to yield substituted amides.[8]
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements
| Code | Hazard Statement |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H331 | Toxic if inhaled |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Dispensing: Use dry glassware and syringes for transferring the chemical.
-
Spills: In case of a spill, do not use water. Absorb with a dry, inert material such as sand or vermiculite and dispose of as hazardous waste.
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.[11] Storage at 2-8°C under an inert atmosphere is recommended.[5]
Key Applications in Research and Development
This compound is a crucial intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry.[4][8]
-
Synthesis of Tolvaptan-d7: It is a key intermediate in the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a precursor to Tolvaptan-d7.[4][5] Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia.[4][8]
Caption: Role in the synthesis of Tolvaptan-d7.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its effective use hinges on a thorough understanding of its physical properties, reactivity, and stringent adherence to safety and handling protocols. This guide provides the foundational knowledge and practical methodologies to enable researchers and scientists to utilize this compound safely and efficiently in their work.
References
- 1. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 30459-70-2 | FBA45970 [biosynth.com]
- 4. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 30459-70-2 [chemicalbook.com]
- 8. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 9. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to 2-Methyl-4-nitrobenzoyl Chloride: Synthesis, Reactivity, and Applications
This guide provides an in-depth analysis of 2-Methyl-4-nitrobenzoyl chloride, a pivotal chemical intermediate in advanced organic synthesis. We will explore its chemical identity, synthesis protocols, reactivity profile, and critical applications, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and an acyl chloride functional group.[1] Its structure combines the reactivity of an acyl chloride with the electronic effects of the nitro and methyl substituents, making it a highly valuable and reactive building block.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 30459-70-2 | [1][3] |
| Molecular Formula | C₈H₆ClNO₃ | [3] |
| Molecular Weight | 199.59 g/mol | [1][3] |
| Canonical SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])C(=O)Cl | [3][4] |
| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N | [1][2][3] |
The physical properties of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a pink to white solid or a low-melting solid.[2][5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | 34 °C | [6] |
| Boiling Point | 149-153 °C | at 14 Torr[6] |
| Density | 1.386 g/cm³ | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][5] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that hinges on the creation of its carboxylic acid precursor, 2-methyl-4-nitrobenzoic acid, followed by a chlorination step.
Precursor Synthesis: 2-Methyl-4-nitrobenzoic Acid
Several routes exist for the synthesis of 2-methyl-4-nitrobenzoic acid. A common and effective method involves the selective oxidation of 4-nitro-o-xylene.[7] This approach is often preferred due to the availability of the starting material. Alternative, though sometimes more complex, routes include the hydrolysis of 2-methyl-4-nitrobenzonitrile or the nitration of 2-methylbenzoic acid.[1]
The oxidation of 4-nitro-o-xylene can be achieved using an oxidizing agent like dilute nitric acid in the presence of a catalyst.[7] Phase transfer catalysts, such as benzyltriethylammonium chloride, are often employed to facilitate the reaction between the aqueous and organic phases.[1][7]
Chlorination: From Carboxylic Acid to Acyl Chloride
The final and critical step is the conversion of 2-methyl-4-nitrobenzoic acid to this compound. This is a standard transformation in organic chemistry, typically accomplished by treating the carboxylic acid with a chlorinating agent.[1] The two most prevalent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]
-
Thionyl Chloride (SOCl₂) : This is a cost-effective and widely used reagent. The reaction is typically performed at reflux temperature, and the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.[8]
-
Oxalyl Chloride ((COCl)₂) : While more expensive, oxalyl chloride often allows for milder reaction conditions (room temperature to reflux) and can result in faster reaction times.[1]
Table 3: Comparison of Common Chlorinating Agents
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Rationale and Field Insights |
| Reagent Cost | Moderate | Higher | For large-scale industrial synthesis, the cost-effectiveness of thionyl chloride is a significant advantage.[1] |
| Reaction Temperature | 70–110°C (reflux) | Room temperature to reflux | Oxalyl chloride's ability to be used at lower temperatures is beneficial for substrates sensitive to heat.[1] |
| Reaction Time | 2–4 hours | 1–3 hours | The faster reaction kinetics with oxalyl chloride can improve throughput in a research or process chemistry setting.[1] |
| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) | Both methods produce gaseous byproducts, which drive the reaction to completion according to Le Chatelier's principle and simplify workup. |
Experimental Protocol: Synthesis via Thionyl Chloride
-
Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic gas byproducts.
-
Reagents : Add 2-methyl-4-nitrobenzoic acid to the flask. Slowly add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.[8]
-
Reaction : Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours.[8] The reaction progress can be monitored by observing the cessation of gas evolution.
-
Purification : After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or recrystallization.[9]
Synthesis Workflow Diagram
Caption: Overall synthesis workflow for this compound.
Chemical Reactivity and Mechanism
The reactivity of this compound is dominated by the acyl chloride functional group, which is a powerful acylating agent.[1] Its electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the para-position.[1] This makes the carbonyl carbon highly susceptible to attack by nucleophiles.
The primary reaction mechanism is nucleophilic acyl substitution . This is a two-step addition-elimination process:
-
Addition : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[1]
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[1]
Mechanism Diagram: Nucleophilic Acyl Substitution
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. This compound | 30459-70-2 [sigmaaldrich.com]
- 3. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 30459-70-2 | FBA45970 [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 7. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis protocols, reactivity, core applications, and essential safety protocols, offering field-proven insights for its effective utilization.
This compound is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a methyl group at the ortho-position and a nitro group at the para-position.[1] This specific substitution pattern significantly influences its reactivity and utility. The nitro group (-NO₂) is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive toward nucleophiles.[1] Conversely, the ortho-methyl group (-CH₃) introduces steric hindrance that can modulate the regioselectivity of its reactions and increases solubility in non-polar organic solvents.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 30459-70-2 | [1][2][3][4] |
| IUPAC Name | This compound | [3][5] |
| Synonyms | 4-Nitro-2-methylbenzoyl chloride, 4-Nitro-o-toluoyl chloride | [2][4][6] |
| Molecular Formula | C₈H₆ClNO₃ | [3][5][6] |
| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N | [1][3][5] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 199.59 g/mol | [1][5][6] |
| Appearance | Pink to white solid | [6] |
| Melting Point | 34 °C | [2] |
| Boiling Point | 149-153 °C (at 14 Torr) | [2] |
| Density | 1.386 g/cm³ | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that hinges on the preparation of its precursor, 2-methyl-4-nitrobenzoic acid, followed by a chlorination step.
Precursor Synthesis: 2-Methyl-4-nitrobenzoic acid
The most common route to the carboxylic acid precursor involves the selective oxidation of one methyl group of 4-nitro-o-xylene. This transformation can be challenging due to the deactivating effect of the nitro group, which makes the methyl groups less susceptible to oxidation.[7] However, methods utilizing dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase-transfer catalyst have proven effective, achieving yields up to 83.5%.[7]
The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the oxidant (nitrate ions) from the aqueous phase to the organic phase where the 4-nitro-o-xylene resides, thereby facilitating the reaction.[1][7]
Chlorination of 2-Methyl-4-nitrobenzoic acid
The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, typically achieved by reacting the acid with a chlorinating agent.[1]
Common Chlorinating Agents:
-
Thionyl chloride (SOCl₂): A widely used and effective reagent. The reaction is often performed under reflux, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1][8]
-
Oxalyl chloride ((COCl)₂): Another common reagent that often allows for milder reaction conditions compared to thionyl chloride.[1]
Experimental Protocol: Synthesis of this compound from 2-Methyl-4-nitrobenzoic acid
This protocol is a representative example based on standard laboratory procedures.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Reagents: To the flask, add 2-methyl-4-nitrobenzoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~2-3 eq) either neat or with an inert solvent like toluene.
-
Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Reaction: Heat the mixture to reflux (typically 70–110°C) and stir.[1] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Caption: General synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the acyl chloride functional group. It is a potent acylating agent that readily undergoes nucleophilic acyl substitution .[1]
The mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1]
-
Elimination of Leaving Group: The tetrahedral intermediate is transient. The C=O double bond reforms, and the chloride ion—an excellent leaving group—is expelled. This results in the formation of a new acyl compound (e.g., an ester or amide).[1]
Due to its high reactivity, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, releasing corrosive hydrochloric acid (HCl).[4] This necessitates careful handling and storage under anhydrous, inert conditions.[4]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Applications in Research and Drug Development
The primary significance of this compound lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry.
Synthesis of Tolvaptan
The most prominent application is as an intermediate in the synthesis of Tolvaptan and its labeled analogues.[2][6][9] Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[2][6][9]
Specifically, this compound is used to synthesize 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a direct precursor in the synthesis of Tolvaptan and isotopically labeled versions like Tolvaptan-d7, which are critical tools in clinical research and pharmacokinetic studies.[1][2][9]
High-Throughput Screening and Library Synthesis
As a reactive building block, this compound is well-suited for automated synthesis and high-throughput screening (HTS) platforms.[1] Its predictable reactivity with amines and alcohols allows for the rapid, parallel synthesis of large libraries of amide and ester derivatives. These compound libraries can then be screened in HTS campaigns to identify novel bioactive molecules for drug discovery programs.[1]
Other Applications
While its role in Tolvaptan synthesis is most documented, its utility extends to other areas. It is employed in the preparation of photoactive compounds and as a precursor in the synthesis of certain fungicides and herbicides in the agrochemical sector.[10][11]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
Table 3: Hazard Identification
| Hazard | Classification | Source(s) |
| Signal Word | Danger | [3] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) | [3] |
| Corrosivity | Material is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. | [12] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors. Install and have ready access to a safety shower and eye bath.[13]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[13][14]
-
Eye Protection: Use chemical safety goggles and a face shield.[13]
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[13][14]
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][15]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
It is crucial to store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[4][6]
-
Recommended storage temperature is 2-8°C (refrigerator).[6]
Conclusion
This compound (CAS No. 30459-70-2) is a highly reactive and valuable chemical intermediate. Its unique structural features—an activating nitro group and a sterically influencing methyl group—make it a powerful tool in organic synthesis. Its critical role in the manufacturing of the pharmaceutical agent Tolvaptan underscores its importance in drug development. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and stringent safety requirements is paramount to harnessing its full potential while ensuring a safe laboratory environment.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 3. This compound | 30459-70-2 [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 9. This compound | 30459-70-2 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.se [fishersci.se]
- 15. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Synthesis of 2-Methyl-4-nitrobenzoyl Chloride from 2-Methyl-4-nitrobenzoic Acid
Foreword: The Strategic Importance of 2-Methyl-4-nitrobenzoyl Chloride
In the landscape of pharmaceutical development and fine chemical synthesis, this compound (CAS 30459-70-2) stands out as a pivotal intermediate.[1] Its architectural significance is most notably demonstrated in its role as a precursor for Tolvaptan, a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia (low blood sodium levels).[2][3][4] The molecule's reactivity is finely tuned by its substituents: the acyl chloride group provides a reactive site for nucleophilic acyl substitution, the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, and the ortho-methyl group introduces specific steric and electronic influences.[5]
This guide provides an in-depth, field-proven methodology for the synthesis of this compound from its carboxylic acid precursor. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, process safety, and analytical validation that constitute a robust and reproducible synthetic protocol.
Mechanistic Rationale: The Conversion of a Carboxylic Acid to an Acyl Chloride
The transformation of 2-methyl-4-nitrobenzoic acid into its corresponding acyl chloride is a classic example of nucleophilic acyl substitution. While several chlorinating agents exist, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[5][6] The reaction proceeds cleanly as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.
The mechanism unfolds in a stepwise manner:
-
Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms a reactive acyl chlorosulfite intermediate.
-
Intramolecular Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide and a chloride ion, which subsequently forms hydrogen chloride.
This sequence ensures a high-yielding conversion under relatively mild conditions.
Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.
A Validated Experimental Protocol
This protocol is designed for robustness and safety. Every step is critical for ensuring high yield and purity.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| 2-Methyl-4-nitrobenzoic acid | 181.15 | 20.0 g | 0.110 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 32 mL (53.5 g) | 0.450 | ~4.1 |
| Anhydrous Toluene | - | 20 mL | - | - |
| 5% Sodium Hydroxide Solution | - | ~200 mL | - | - |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser with ground glass joints
-
Heating mantle with a magnetic stirrer and stir bar
-
Gas outlet adapter connected via tubing to a gas trap (beaker with 5% NaOH solution)
-
Claisen adapter
-
Thermometer
-
Short path distillation apparatus
-
Vacuum pump
Step-by-Step Methodology
-
Reactor Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar. In a certified chemical fume hood, charge the flask with 20.0 g (0.110 mol) of 2-methyl-4-nitrobenzoic acid.
-
Reagent Addition: Carefully add 32 mL (0.450 mol) of thionyl chloride to the flask.[7] The use of a significant excess of thionyl chloride ensures the reaction goes to completion and allows it to also serve as a solvent.
-
Apparatus Assembly: Fit the flask with a reflux condenser. At the top of the condenser, attach a gas outlet adapter connected via tubing to a gas trap containing a 5% sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.
-
Reaction Conditions: Begin stirring and gently heat the mixture using a heating mantle. Bring the reaction to a gentle reflux (the boiling point of thionyl chloride is ~76 °C) and maintain this state for approximately 3 hours.[8] The reaction is considered complete when the evolution of gases ceases.
-
Removal of Excess Reagent: After cooling the mixture to room temperature, reconfigure the apparatus for distillation. Distill off the excess thionyl chloride at atmospheric pressure.[8]
-
Azeotropic Removal of Traces: Add 20 mL of anhydrous toluene to the crude residue and evaporate the solvent under reduced pressure. This step helps to azeotropically remove the last traces of thionyl chloride.[9]
-
Product Purification: The resulting crude this compound is a solid residue.[7] For the highest purity, it should be purified by vacuum distillation. Transfer the residue to a suitable Claisen flask and distill under high vacuum (b.p. 149-153 °C at 14 Torr).[4] Since the product can solidify in the condenser, a water-cooled condenser may not be suitable; an air condenser is often preferred.[8]
-
Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator to prevent hydrolysis.[10]
Caption: Step-by-step experimental workflow for the synthesis.
Safety as a Self-Validating System
Trustworthiness in experimental science begins with an uncompromising commitment to safety. The reagents and byproducts in this synthesis are hazardous and demand stringent controls.
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[11] It can cause severe burns to the skin, eyes, and respiratory tract.[12][13] All manipulations must be performed in a well-ventilated chemical fume hood.[12]
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. A gas trap containing a basic solution (e.g., NaOH) is mandatory to neutralize these gases before they are released into the atmosphere.
-
Acyl Chlorides: The product, this compound, is a lachrymator, corrosive, and moisture-sensitive.[10] Contact with moisture will lead to hydrolysis back to the carboxylic acid, releasing HCl.
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[13][14]
-
Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] For inhalation, move the individual to fresh air and seek immediate medical attention.[12] Spills should be absorbed with an inert, dry material like vermiculite or sand; never use water .[13]
Analytical Characterization: Confirming Product Identity and Purity
Validation of the final product is essential. The following analytical data are characteristic of this compound.
| Analysis Technique | Expected Result | Rationale |
| ¹H NMR | Singlet ~2.5 ppm (3H, -CH₃); Multiplet ~7.5-8.5 ppm (3H, Aromatic H).[5] | Confirms the presence and environment of the methyl and aromatic protons. |
| ¹³C NMR | ~20-22 ppm (-CH₃); ~120-155 ppm (Aromatic C); ~165-175 ppm (Carbonyl C).[5] | Identifies all unique carbon atoms in the molecule. |
| FT-IR (KBr) | Strong absorption at ~1770 cm⁻¹ (C=O stretch, acyl chloride); Strong absorption at ~1525 cm⁻¹ (Asymmetric NO₂ stretch).[5][16] | Confirms the key functional groups. The C=O stretch is shifted to a higher wavenumber compared to the starting carboxylic acid. |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 199.00 and 201.00 in a ~3:1 ratio. | Corresponds to the molecular weight and shows the characteristic isotopic pattern for a molecule containing one chlorine atom.[1] |
| Melting Point | Solid at room temperature. | The starting material is a solid, and the product is also a solid.[2] |
Troubleshooting and Process Insights
-
Low or No Yield: The primary cause is often exposure to moisture. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture. Incomplete reaction can result from insufficient heating time or poor quality thionyl chloride.
-
Dark Product Color: While the product can have a pink to white appearance, a very dark color may indicate decomposition.[2] The nitro group is heat-sensitive, so prolonged heating at excessively high temperatures during distillation should be avoided.[5]
-
Solidification During Distillation: As noted, the product can solidify in the condenser. Using a short-path distillation head and gently warming the condenser with a heat gun can mitigate this issue.
Conclusion
The synthesis of this compound via the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride is a reliable and efficient method. By understanding the underlying mechanism, adhering strictly to safety protocols, and employing proper analytical techniques for verification, researchers can confidently produce this valuable intermediate for applications in drug discovery and beyond. This guide provides the necessary framework for achieving a successful and safe synthesis.
References
- 1. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 4. This compound | 30459-70-2 [chemicalbook.com]
- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. veeprho.com [veeprho.com]
- 11. westliberty.edu [westliberty.edu]
- 12. actylislab.com [actylislab.com]
- 13. nj.gov [nj.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. benchchem.com [benchchem.com]
Introduction: Deconstructing the Path to a Selective Vasopressin Antagonist
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tolvaptan
Tolvaptan, a selective vasopressin V2-receptor antagonist, represents a significant therapeutic advancement in the management of hyponatremia and heart failure. Its complex molecular architecture, featuring a tricyclic benzazepine core linked to a substituted benzoyl moiety, necessitates a sophisticated and multi-step synthetic strategy. This guide provides an in-depth analysis of the key chemical intermediates that form the foundation of Tolvaptan's synthesis. We will explore the primary synthetic routes, elucidate the rationale behind critical experimental choices, and provide detailed protocols for the formation of these pivotal molecular building blocks. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of the chemistry underpinning this important pharmaceutical agent.
The Core Challenge: A Convergent Synthetic Strategy
The industrial synthesis of Tolvaptan is most effectively approached through a convergent strategy. This involves the separate synthesis of two primary fragments—the benzazepine core and the substituted benzoyl side chain—which are then coupled in the final stages. This approach maximizes efficiency and allows for easier purification of the key intermediates, ultimately leading to higher overall yields and purity of the final active pharmaceutical ingredient (API).
The two pivotal intermediates at the heart of this strategy are:
-
7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (The Benzazepine Ketone) : This tricyclic ketone is the foundational scaffold of Tolvaptan, providing the core structure responsible for its interaction with the vasopressin V2 receptor.
-
2-Methyl-4-(2-methylbenzoylamino)benzoyl Chloride (The Activated Side Chain) : This acyl chloride is the reactive partner that, upon coupling with the benzazepine core, completes the Tolvaptan molecule.
Below, we delve into the synthesis of these two key intermediates, examining the critical steps and the chemical logic that drives the process.
Part 1: Synthesis of the Benzazepine Core - 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
The construction of the benzazepine ring system is a critical phase of the synthesis. The most common and scalable route begins with a readily available starting material, 2-chlorobenzoic acid, and proceeds through a series of reactions including Friedel-Crafts acylation and subsequent cyclization.
Experimental Protocol: Synthesis of the Benzazepine Ketone
Step 1: Friedel-Crafts Acylation
The synthesis initiates with the reaction between 2-chlorobenzoic acid and chlorobenzene. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate an acylium ion that then attacks the electron-rich chlorobenzene ring.
-
Reaction: 2-Chlorobenzoic acid + Chlorobenzene → 2,4'-Dichlorobenzophenone
-
Reagents & Conditions:
-
Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Dichloromethane or excess Chlorobenzene
-
Temperature: 0°C to room temperature
-
-
Causality: The choice of AlCl₃ is crucial as it is a potent Lewis acid capable of activating the carboxylic acid for electrophilic aromatic substitution. The reaction is typically run at low temperatures to control the exothermic reaction and minimize side-product formation.
Step 2: Reduction of the Ketone
The resulting dichlorobenzophenone is then reduced to the corresponding diphenylmethane derivative. This is a standard reduction for which several methods are available.
-
Reaction: 2,4'-Dichlorobenzophenone → 2,4'-Dichlorodiphenylmethane
-
Reagents & Conditions:
-
Reducing Agent: Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).
-
Alternatively: Clemmensen (Zn(Hg) in HCl) or Wolff-Kishner (H₂NNH₂ in KOH) reduction.
-
-
Causality: The use of triethylsilane and TFA is often preferred in modern industrial synthesis due to its milder conditions and higher yields compared to the classical Clemmensen or Wolff-Kishner reductions, which require harsh acidic or basic conditions, respectively.
Step 3: N-Alkylation and Cyclization
The diphenylmethane derivative is then N-alkylated with an appropriate three-carbon unit, typically involving a reaction with an acrylamide derivative, followed by an intramolecular Friedel-Crafts cyclization to form the seven-membered benzazepine ring.
-
Reaction: 2,4'-Dichlorodiphenylmethane + N-(tert-Butoxycarbonyl)acrylamide → Intermediate → 7-Chloro-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
-
Reagents & Conditions:
-
Cyclization Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent.
-
Temperature: Elevated temperatures (e.g., 80-120°C).
-
-
Causality: Polyphosphoric acid serves as both a strong acid and a dehydrating agent, facilitating the intramolecular cyclization to form the seven-membered ring, which is often a challenging step. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the nitrogen atom.
Step 4: Deprotection
The final step in forming the key benzazepine ketone intermediate is the removal of the Boc protecting group.
-
Reaction: 7-Chloro-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one → 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
-
Reagents & Conditions:
-
Acid: Trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent.
-
Temperature: Room temperature.
-
-
Causality: The Boc group is labile under acidic conditions, making its removal straightforward and high-yielding without affecting the rest of the molecule.
Synthetic Workflow: Benzazepine Core
Caption: Synthetic pathway to the key benzazepine ketone intermediate.
Part 2: Synthesis of the Activated Side Chain - 2-Methyl-4-(2-methylbenzoylamino)benzoyl Chloride
The synthesis of the side chain begins with a simpler aromatic compound and builds up the required functionality in a linear sequence.
Experimental Protocol: Synthesis of the Activated Side Chain
Step 1: Nitration
The synthesis starts with 2-methylbenzoic acid, which is nitrated to introduce a nitro group at the para position.
-
Reaction: 2-Methylbenzoic acid → 2-Methyl-4-nitrobenzoic acid
-
Reagents & Conditions:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Temperature: 0-10°C.
-
-
Causality: The methyl group is an ortho-, para-director. The para-product is favored due to steric hindrance at the ortho positions. The reaction is kept cold to control the highly exothermic nitration reaction.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine, a crucial step for the subsequent amide coupling.
-
Reaction: 2-Methyl-4-nitrobenzoic acid → 4-Amino-2-methylbenzoic acid
-
Reagents & Conditions:
-
Reducing Agent: Catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl).
-
Solvent: Ethanol or Methanol for hydrogenation.
-
-
Causality: Catalytic hydrogenation is generally preferred for its clean reaction profile and high yields.
Step 3: Amide Coupling
The newly formed amine is then acylated with 2-methylbenzoyl chloride.
-
Reaction: 4-Amino-2-methylbenzoic acid + 2-Methylbenzoyl chloride → 2-Methyl-4-(2-methylbenzoylamino)benzoic acid
-
Reagents & Conditions:
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.
-
Solvent: A polar aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
-
Causality: This is a standard Schotten-Baumann reaction. The base is essential to drive the reaction to completion by scavenging the acid formed.
Step 4: Formation of the Acyl Chloride
Finally, the carboxylic acid is converted to the highly reactive acyl chloride to prepare it for the final coupling with the benzazepine core.
-
Reaction: 2-Methyl-4-(2-methylbenzoylamino)benzoic acid → 2-Methyl-4-(2-methylbenzoylamino)benzoyl chloride (Key Intermediate 2)
-
Reagents & Conditions:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Solvent: An inert solvent like toluene or dichloromethane.
-
-
Causality: Thionyl chloride is a common and effective reagent for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.
Synthetic Workflow: Activated Side Chain
Caption: Synthetic pathway to the key activated side chain intermediate.
Part 3: The Final Coupling and Data Summary
The culmination of the synthesis is the coupling of the two key intermediates. This is typically an amide bond formation reaction.
-
Reaction: 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one + 2-Methyl-4-(2-methylbenzoylamino)benzoyl chloride → Tolvaptan
-
Reagents & Conditions:
-
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane or THF.
-
Temperature: 0°C to room temperature.
-
This final step unites the two meticulously synthesized fragments to yield the final Tolvaptan molecule.
Quantitative Data Summary
| Intermediate | Starting Material | Key Reagents | Typical Yield (%) |
| 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one | 2-Chlorobenzoic Acid | AlCl₃, Et₃SiH, PPA, TFA | 60-70 (overall) |
| 2-Methyl-4-(2-methylbenzoylamino)benzoyl chloride | 2-Methylbenzoic acid | HNO₃/H₂SO₄, H₂/Pd-C, SOCl₂ | 75-85 (overall) |
Conclusion
The synthesis of Tolvaptan is a testament to the power of a convergent synthetic strategy, which relies on the efficient and high-yielding preparation of key intermediates. The two core building blocks, 7-chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one and 2-methyl-4-(2-methylbenzoylamino)benzoyl chloride, are synthesized through well-established and scalable chemical transformations. Understanding the rationale behind the choice of reagents, reaction conditions, and protecting group strategies for these intermediates is paramount for any scientist or researcher involved in the development and manufacturing of this vital medication. The pathways outlined in this guide represent a robust and field-proven approach to the synthesis of Tolvaptan.
An In-Depth Technical Guide to 2-Methyl-4-nitrobenzoyl Chloride: Properties, Synthesis, and Applications in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methyl-4-nitrobenzoyl chloride is a highly reactive aromatic acyl chloride that serves as a critical intermediate in advanced organic synthesis. With a molecular weight of 199.59 g/mol , its chemical architecture, featuring an electron-withdrawing nitro group and a sterically influencing ortho-methyl group, makes it a potent acylating agent. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. A significant focus is placed on its pivotal role in the pharmaceutical industry, particularly as a key precursor in the synthesis of deuterium-labeled Tolvaptan (Tolvaptan-d7), a crucial analytical standard for pharmacokinetic and metabolic studies of the vasopressin V2 receptor antagonist.[1][2][3] This document is structured to provide researchers and drug development professionals with the expert insights and practical methodologies required for its effective and safe utilization.
Physicochemical Properties and Structural Analysis
The Molecule: A Study in Functional Group Synergy
This compound belongs to the class of aromatic acyl chlorides, which are derivatives of carboxylic acids. Its reactivity is not merely a function of the acyl chloride group but is significantly modulated by the substituents on the aromatic ring.
-
Acyl Chloride (-COCl): This functional group is inherently reactive due to the carbonyl carbon's electrophilicity, which is bonded to two electronegative atoms (oxygen and chlorine). The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[1]
-
Nitro Group (-NO₂): Positioned para to the acyl chloride, the nitro group is strongly electron-withdrawing. Through resonance and inductive effects, it pulls electron density from the aromatic ring, further increasing the partial positive charge on the carbonyl carbon. This electronic effect markedly enhances the compound's reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.
-
Methyl Group (-CH₃): Located at the ortho position, the methyl group introduces a degree of steric hindrance around the reaction center. This can influence the regioselectivity of its reactions with complex nucleophiles. It also increases the molecule's solubility in non-polar organic solvents.[1]
Core Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 199.59 g/mol | [1][4][5][6] |
| Chemical Formula | C₈H₆ClNO₃ | [2][4][5] |
| CAS Number | 30459-70-2 | [1][2][4][5] |
| Appearance | Pink to white solid or low-melting solid | [2][4] |
| IUPAC Name | This compound | [4][6] |
| Synonyms | 4-Nitro-2-methylbenzoyl chloride, 4-Nitro-o-toluoyl chloride | [2][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][4] |
Spectroscopic Profile for Structural Verification
Accurate characterization is essential for validating the identity and purity of the compound. The expected spectroscopic data are detailed below.
| Spectroscopy | Feature | Assignment & Rationale |
| FT-IR (cm⁻¹) | ~1770 (Strong) | C=O Stretch (Acyl Chloride): The high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride.[1] |
| ~1525 (Strong) | Asymmetric NO₂ Stretch: Confirms the presence of the nitro group.[1] | |
| ~1350 (Strong) | Symmetric NO₂ Stretch: A complementary band for the nitro group. | |
| ¹H NMR (ppm) | Singlet (~2.5 ppm) | -CH₃ Protons: A singlet integrating to 3 hydrogens, typical for an aromatic methyl group. |
| Multiplets (>7.5 ppm) | Aromatic Protons: Three protons on the aromatic ring, shifted downfield due to the electron-withdrawing effects of the -NO₂ and -COCl groups. Their splitting pattern will be complex due to their positions. | |
| ¹³C NMR (ppm) | ~167-169 | Carbonyl Carbon (-COCl): Highly deshielded due to bonding with two electronegative atoms. |
| ~120-155 | Aromatic Carbons: Six distinct signals, with the carbon attached to the nitro group being significantly downfield. | |
| Mass Spec. (EI) | M⁺ at m/z 199/201 | Molecular Ion Peak: Shows the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |
| Fragment at m/z 164 | Loss of Chlorine: [M-Cl]⁺ fragment is a common and expected fragmentation pathway. |
Synthesis and Mechanism
The most common and logical synthesis of this compound is a two-step process starting from 2-methylbenzoic acid.
Recommended Synthetic Workflow
The overall transformation involves the nitration of the aromatic ring followed by the conversion of the carboxylic acid to the acyl chloride.
Caption: Two-step synthesis of this compound.
Detailed Synthesis Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.
Step 2: Conversion of 2-Methyl-4-nitrobenzoic Acid to this compound
-
System Setup: Equip a round-bottomed flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.
-
Reagent Addition: To the flask, add 2-Methyl-4-nitrobenzoic acid (1.0 eq). Under a fume hood, add thionyl chloride (SOCl₂) (approx. 3.0-4.0 eq) to the flask.[7] The excess thionyl chloride serves as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 79°C) for 2-4 hours.[1] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Expert Insight: Refluxing ensures the reaction proceeds to completion. The reaction is driven by the formation of gaseous byproducts, which escape the system and shift the equilibrium forward according to Le Châtelier's principle.
-
-
Workup: Once the reaction is complete, allow the mixture to cool. The excess thionyl chloride is removed by distillation, often under reduced pressure.[7]
-
Purification: The crude this compound product can be purified by vacuum distillation to yield a clear or slightly colored liquid/solid.
Comparison of Chlorinating Agents
The choice of chlorinating agent is a critical decision in the synthesis design.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High | Very High |
| Conditions | Reflux (70–110°C) | Room temperature to mild heat[1] |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g)[1] |
| Advantages | Economical; volatile byproducts are easily removed.[1] | Milder conditions; often faster; byproducts are all gaseous.[1] |
| Disadvantages | Harsh conditions may not be suitable for sensitive substrates. | More expensive; toxic CO byproduct. |
Core Reactivity and Applications
Mechanism: Nucleophilic Acyl Substitution
The utility of this compound stems from its participation in nucleophilic acyl substitution reactions. This is a two-step addition-elimination mechanism.
Caption: General mechanism of Nucleophilic Acyl Substitution.
-
Addition: A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion—an excellent leaving group—is expelled.[1]
Key Application: Synthesis of a Tolvaptan-d7 Precursor
The primary industrial application of this compound is as a building block for labeled pharmaceuticals used in clinical research.[1] It is an intermediate in the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a direct precursor to Tolvaptan-d7.[2][3]
Tolvaptan is a selective vasopressin V2 receptor antagonist for treating hyponatremia (low blood sodium levels).[2][3] The deuterium-labeled version (Tolvaptan-d7) is essential as an internal standard for quantitative bioanalysis (e.g., LC-MS) in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Other Applications
Beyond pharmaceuticals, this compound is used as an intermediate in the synthesis of certain dyes and pigments, where the nitroaromatic structure is a key chromophore.[8]
Experimental Protocol: General Amide Formation
This protocol outlines a self-validating procedure for the synthesis of an N-substituted amide, a common reaction for this compound.
-
Materials & Setup:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or pyridine (1.2 eq) as a non-nucleophilic base
-
Oven-dried, two-neck round-bottomed flask with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM in the reaction flask. Cool the solution to 0°C in an ice bath.
-
Causality: The reaction is performed at 0°C to control the initial exotherm. The TEA is crucial to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the amine reactant and stopping the reaction.
-
-
Dissolve this compound (1.0 eq) in a separate flask with a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Validation (In-Process Control): Monitor the reaction's completion using Thin Layer Chromatography (TLC), checking for the disappearance of the starting acyl chloride.
-
Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA and amine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.
-
Safety, Handling, and Storage
This compound is a hazardous substance and requires strict safety protocols.[9]
| Hazard Category | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage (H314). [4] Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[9][10][11] |
| Toxicity | Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331). [4] All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10] |
| Reactivity | Reacts violently with water, alcohols, and amines. [9][12] This reaction releases toxic and corrosive hydrogen chloride (HCl) gas.[9] The compound is lachrymatory (tear-inducing).[9] |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area away from incompatible materials.[2][4][10] Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9] |
| Spill Response | In case of a spill, do NOT use water. Absorb with an inert, dry material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[12] |
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the precise interplay of its functional groups. Its enhanced reactivity, driven by the para-nitro group, makes it an efficient acylating agent. While its primary modern application lies in the sophisticated synthesis of pharmaceutical standards like Tolvaptan-d7, its fundamental reactivity makes it a versatile tool for organic chemists. A thorough understanding of its properties, synthesis, and stringent handling requirements—as detailed in this guide—is paramount for leveraging its synthetic potential safely and effectively in research and development.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 30459-70-2 [chemicalbook.com]
- 4. This compound | 30459-70-2 [sigmaaldrich.com]
- 5. This compound | 30459-70-2 | FBA45970 [biosynth.com]
- 6. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. nj.gov [nj.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-4-nitrobenzoyl Chloride for Laboratory Professionals
This guide provides an in-depth analysis of the hazards and essential safety protocols for 2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2), a highly reactive acyl chloride pivotal in advanced organic synthesis. Researchers, chemists, and drug development professionals will find this document indispensable for ensuring a safe and controlled laboratory environment. This compound is a key intermediate in the synthesis of pharmaceuticals like the vasopressin V2 receptor antagonist, Tolvaptan.[1][2][3][4] Its utility, however, is matched by its significant hazardous properties, demanding a rigorous and informed approach to its handling.
Understanding the Inherent Reactivity and Hazards
This compound belongs to the aromatic acyl chloride class of organic compounds.[1] The high reactivity of this functional group is a double-edged sword. The carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing oxygen and chlorine atoms, a characteristic further amplified by the strong electron-withdrawing nitro group (-NO₂) on the aromatic ring.[1] This heightened electrophilicity makes it an excellent acylating agent but also the source of its primary hazards.[1]
The principal danger stems from its extreme sensitivity to moisture.[1][5] It reacts readily, and often violently, with water—including atmospheric humidity—in a hydrolysis reaction. This process yields the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas, which poses a severe respiratory and contact hazard.[5][6][7] This reactivity underscores the critical need for anhydrous handling conditions at all times.
GHS Hazard Identification and Classification
Regulatory bodies classify this compound as a hazardous substance. The following table summarizes its GHS classifications, which form the basis of the recommended safety protocols.
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[8] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[8][9][10][11] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[8] |
Signal Word: Danger [8]
Hazard Pictograms:
-
Corrosion: Represents the risk of severe skin burns, eye damage, and metal corrosion.
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic if swallowed, inhaled, or in contact with skin).
-
Health Hazard: Signifies potential for germ cell mutagenicity, carcinogenicity, reproductive toxicity, or other serious health effects.
Comprehensive Risk Assessment and Control Measures
A multi-layered approach to risk mitigation is essential, integrating engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to contain corrosive vapors and toxic dust.[7][12]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[13][14]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located near the workstation where the chemical is handled.[7][8]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, rigorously enforced protocols are critical for safe handling.
-
Restricted Access: Only trained and authorized personnel should be permitted to work with this chemical.
-
Designated Area: A specific area within the lab should be designated for the storage and handling of this compound.
-
Moisture Control: Prohibit water and other protic solvents from the designated handling area. Use of dried glassware and anhydrous solvents is mandatory.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE must be worn at all times when handling this compound.[8][15]
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles with a face shield.[8][9] | Protects against splashes of the chemical and corrosive HCl gas, which can cause severe eye damage. |
| Hand | Impervious gloves (e.g., nitrile or neoprene).[8] | Prevents skin contact, which can cause severe chemical burns and toxic effects. |
| Body | Flame-retardant laboratory coat and chemical-resistant apron. | Protects against skin contact from spills and splashes. |
| Respiratory | A NIOSH/MSHA approved respirator may be required if engineering controls are insufficient or during emergency situations.[7][9][12] | Prevents inhalation of toxic dust or corrosive vapors. |
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and transferring this compound.
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean, dry, and free of incompatible materials.
-
Inert Atmosphere: If available, perform manipulations in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Weigh the required amount of the solid in a tared, sealed container within the fume hood. Avoid creating dust.
-
Transfer: Carefully transfer the solid to the reaction vessel. If dissolving, add the solid slowly to the anhydrous solvent. The reaction with water is vigorous and can cause splashing.
-
Cleaning: Decontaminate any spatulas or surfaces that have come into contact with the chemical using a dry, non-reactive solvent, followed by a mild detergent solution.
-
Post-Handling: Wash hands and arms thoroughly with soap and water after removing gloves.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.[1]
-
Container: Store in a tightly sealed, original container.[13][14]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from sources of moisture.[7][13] A refrigerator set between 2-8°C is recommended.[3]
-
Inert Atmosphere: For long-term storage, keeping the container under an inert gas like nitrogen or argon is advisable to prevent hydrolysis from ambient moisture.[1][5]
-
Incompatibilities: Store separately from incompatible materials such as strong bases, alcohols, amines, and strong oxidizing agents.[7][16]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]
Emergency Procedures: Preparedness and Response
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][13][17] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8][16][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9][13] |
Spill Response Protocol
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's emergency response team or the local fire department.[18]
-
Provide details of the spilled chemical to the emergency responders.
-
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the critical decision-making and action sequence for safely managing this compound in a research setting.
Caption: Workflow for safe handling of this compound.
Conclusion
This compound is an invaluable reagent in synthetic chemistry, but its hazardous nature necessitates a culture of safety and preparedness. By understanding its reactivity, adhering to stringent handling protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate the risks and harness its synthetic potential safely and effectively.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. This compound | 30459-70-2 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.se [fishersci.se]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. 2-Nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 16. M-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. cws.auburn.edu [cws.auburn.edu]
A Comprehensive Technical Guide to 2-Methyl-4-nitrobenzoyl Chloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2), a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, synthesis, analysis, and safe handling.
Introduction and Significance
This compound is a substituted aromatic acyl chloride. Its molecular structure, featuring a reactive acyl chloride group, an electron-withdrawing nitro group, and a methyl group, makes it a versatile reagent in synthetic organic chemistry. The acyl chloride moiety serves as an excellent acylating agent for nucleophiles such as alcohols, amines, and arenes, facilitating the formation of esters, amides, and ketones, respectively.
The primary significance of this compound in the pharmaceutical sector lies in its role as a crucial intermediate in the synthesis of a precursor to Tolvaptan-d7.[1] Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[1][2] The deuterated analog, Tolvaptan-d7, is essential for use as an internal standard in pharmacokinetic and metabolic studies.
Commercial Availability and Supplier Evaluation
A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 96%. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of quality, availability of technical documentation (Certificate of Analysis, SDS), and packaging options.
Below is a comparative table of some commercial suppliers:
| Supplier | Reported Purity | CAS Number | Molecular Formula | Additional Notes |
| Sigma-Aldrich (Ambeed, Inc.) | 95%[3] | 30459-70-2 | C8H6ClNO3 | Available in various quantities (1g, 5g, 25g).[3] |
| Aromsyn Co., Ltd. | >96%[4] | 30459-70-2 | C8H6ClNO3 | Offers custom synthesis from gram to kilogram scale.[4] |
| Pharmaffiliates | High purity | 30459-70-2 | C8H6ClNO3 | Marketed as a pharmaceutical standard and intermediate.[2] |
| Veeprho | Not specified | 30459-70-2 | C8H6ClNO3 | Supplier of impurity reference standards.[5] |
| Biosynth | Not specified | 30459-70-2 | C8H6ClNO3 | Available for pharmaceutical testing.[6] |
| Benchchem | Not specified | 30459-70-2 | C8H6ClNO3 | For research use only.[7] |
| ChemicalBook | Not specified | 30459-70-2 | C8H6ClNO3 | Lists multiple suppliers.[8] |
Supplier Qualification Workflow
The following diagram outlines a logical workflow for selecting and qualifying a supplier for this compound.
References
- 1. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 30459-70-2 [sigmaaldrich.com]
- 4. 30459-70-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | 30459-70-2 | FBA45970 [biosynth.com]
- 7. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 8. This compound | 30459-70-2 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Substituted 2-Methyl-4-nitrobenzamides
Introduction: The Strategic Importance of 2-Methyl-4-nitrobenzamides
In the landscape of modern pharmaceutical and materials science, the synthesis of N-substituted benzamides remains a cornerstone of molecular construction. Among the vast array of available building blocks, 2-Methyl-4-nitrobenzoyl chloride stands out as a highly valuable electrophilic agent. Its chemical architecture, featuring an activated carbonyl center due to the potent electron-withdrawing nitro group, facilitates efficient amide bond formation with a wide range of primary and secondary amines.
The resulting 2-methyl-4-nitrobenzamide scaffold is a key structural motif in numerous biologically active molecules. Notably, the parent acid, 2-methyl-4-nitrobenzoic acid, is a critical intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia.[1][2] This guide provides an in-depth exploration of the reaction between this compound and amines, offering detailed chemical principles, field-proven experimental protocols, and troubleshooting strategies for researchers in drug discovery and chemical development.
Chemical Principles and Mechanistic Insights
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. This is a two-step process involving addition of the nucleophile (the amine) followed by elimination of a leaving group (the chloride).[1] Understanding this mechanism is paramount to controlling the reaction and optimizing outcomes.
The Addition-Elimination Mechanism
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by a second equivalent of the amine reactant or an added non-nucleophilic base, to yield the final, neutral N-substituted 2-methyl-4-nitrobenzamide and a hydrochloride salt byproduct.
References
The Versatile Acylating Agent: A Detailed Guide to 2-Methyl-4-nitrobenzoyl Chloride in Organic Synthesis
For Immediate Release
[City, State] – January 2, 2026 – In the intricate world of organic chemistry and drug development, the selection of the right building blocks is paramount to the successful synthesis of complex molecules. Among these, acylating agents play a crucial role in forming amide and ester bonds, fundamental linkages in a vast array of pharmaceuticals and functional materials. This comprehensive guide focuses on 2-Methyl-4-nitrobenzoyl chloride, a highly reactive and versatile acylating agent, providing researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for its effective utilization.
Unveiling this compound: Properties and Reactivity Profile
This compound (C₈H₆ClNO₃, CAS No: 30459-70-2) is a substituted aromatic acyl chloride characterized by the presence of a methyl group at the ortho position and a nitro group at the para position to the benzoyl chloride moiety.[1][2] This unique substitution pattern significantly influences its reactivity. The strong electron-withdrawing nature of the para-nitro group renders the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack.[3] Conversely, the ortho-methyl group can introduce a degree of steric hindrance, which may influence the regioselectivity of its reactions.
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 199.59 g/mol [3] |
| Appearance | Pink to white solid[1] |
| Storage | 2-8°C, under inert atmosphere[1] |
The high reactivity of this compound makes it a valuable reagent for the acylation of a wide range of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively.[3]
Synthesis of this compound: A Practical Approach
The most common and practical synthesis of this compound begins with the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid. The conversion to the acyl chloride is typically achieved through reaction with a chlorinating agent.
Chlorination of 2-Methyl-4-nitrobenzoic Acid
Two of the most widely used chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]
-
Thionyl Chloride (SOCl₂): This reagent is a cost-effective and common choice for the synthesis of acyl chlorides. The reaction is typically carried out under reflux conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[3]
-
Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride is a more reactive agent that can often be used under milder conditions (room temperature or below). Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous.[3]
A comparative overview of the two methods is presented below:
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Good | Higher |
| Reaction Temperature | Reflux (e.g., 70-110 °C)[3] | Room temperature or below |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Cost | Lower | Higher |
The choice between these two reagents often depends on the scale of the reaction and the sensitivity of the starting material to heat. For laboratory-scale synthesis and with thermally sensitive substrates, oxalyl chloride is often preferred.
Caption: Synthesis of the acylating agent.
Core Applications: Acylation of Amines and Alcohols
The primary utility of this compound lies in its ability to acylate nucleophiles, a reaction that proceeds via a nucleophilic acyl substitution mechanism.[3]
Caption: General mechanism of acylation.
Amide Synthesis: Acylation of Primary and Secondary Amines
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-methyl-4-nitrobenzamides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates, most notably in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist.[1][4]
Protocol 1: General Procedure for the Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine, such as benzylamine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.05 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Ester Synthesis: Acylation of Alcohols
The reaction of this compound with alcohols yields the corresponding esters. This reaction is a valuable tool for the protection of hydroxyl groups or for the synthesis of ester-containing target molecules.[3]
Protocol 2: General Procedure for the Esterification of a Primary Alcohol
This protocol provides a general method for the esterification of a primary alcohol, such as ethanol.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (e.g., ethanol) (used as solvent or in excess)
-
Pyridine (optional, as a base and catalyst)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the primary alcohol. A non-nucleophilic base like pyridine can be added to scavenge the HCl produced.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the alcohol is used in excess, remove it under reduced pressure. Otherwise, dilute the mixture with diethyl ether.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Caption: General experimental workflow for acylation.
Advanced Applications: Friedel-Crafts Acylation
This compound can also be employed as an electrophile in Friedel-Crafts acylation reactions to introduce the 2-methyl-4-nitrobenzoyl group onto an aromatic ring.[5] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an activated aromatic substrate. The strong deactivating effect of the nitro group on the acyl chloride can make this reaction challenging, and it is generally unsuccessful with deactivated aromatic substrates.[5]
Protocol 3: General Procedure for Friedel-Crafts Acylation
Materials:
-
This compound (1.0 eq)
-
Activated aromatic substrate (e.g., toluene) (1.1 eq or as solvent)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) (as solvent)
-
Crushed ice and concentrated HCl
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM to the AlCl₃ suspension.
-
Add the activated aromatic substrate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Characterization of this compound
Proper characterization of the acylating agent is crucial for ensuring its purity and for monitoring reaction progress. The key spectroscopic techniques for characterizing this compound are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, which will be shifted downfield due to the electron-withdrawing effects of the nitro and benzoyl chloride groups, and a singlet for the methyl protons.[3]
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon at a downfield chemical shift, along with signals for the aromatic and methyl carbons.[6]
-
IR Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride (typically around 1770-1815 cm⁻¹) and the nitro group (NO₂) (asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[3]
Safety and Handling
This compound is a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, releasing corrosive HCl gas. Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under anhydrous conditions.
Conclusion
This compound is a powerful and versatile acylating agent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its high reactivity, stemming from the electron-withdrawing nitro group, allows for the efficient formation of amide and ester bonds. By understanding its reactivity profile and employing the appropriate reaction conditions and safety precautions, researchers can effectively utilize this reagent to construct complex molecular architectures.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 4. EP2624693A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. m-Nitrobenzoyl chloride(121-90-4) 13C NMR spectrum [chemicalbook.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of Amides using 2-Methyl-4-nitrobenzoyl Chloride
This comprehensive guide provides a detailed experimental protocol and in-depth scientific context for the synthesis of amides utilizing 2-Methyl-4-nitrobenzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a step-by-step methodology, and addresses critical considerations for successful and reproducible outcomes.
Introduction: The Significance of 2-Methyl-4-nitrobenzamides
Amide bonds are fundamental building blocks in chemistry and biology, most notably forming the backbone of peptides and proteins. In the realm of medicinal chemistry and materials science, the synthesis of specific amide derivatives is a cornerstone of molecular design and discovery. This compound serves as a valuable reagent in this context, providing a scaffold for novel chemical entities. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the benzoyl moiety can significantly influence the physicochemical properties, reactivity, and biological activity of the resulting amide. For instance, the nitroaromatic functionality is a known pharmacophore in various therapeutic agents and a versatile handle for further chemical transformations. This guide will walk you through a robust protocol for the synthesis of amides using this important intermediate.
Reaction Mechanism and Scientific Rationale
The formation of an amide from an acyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group (the conjugate base of a strong acid, HCl), is expelled.[1]
-
Deprotonation: The resulting positively charged amide is then deprotonated, typically by another molecule of the amine reactant or an added non-nucleophilic base, to yield the final, neutral amide product and an ammonium salt. The reaction is often exothermic and can be vigorous, necessitating controlled conditions.[]
The presence of the electron-withdrawing nitro group on the aromatic ring of this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus enhancing its reactivity towards amines.
Visualizing the Reaction Pathway and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the chemical reaction mechanism and the general experimental workflow.
Caption: Reaction mechanism of amide synthesis.
Caption: General experimental workflow for amide synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of an N-substituted 2-methyl-4-nitrobenzamide. The specific amine used will determine the final product.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Primary or Secondary Amine | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Triethylamine (TEA) or Pyridine | Dropping funnel |
| Deionized Water | Separatory funnel |
| Saturated Sodium Bicarbonate Solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Glassware for recrystallization or chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Filtration apparatus |
| Solvents for purification (e.g., ethanol, ethyl acetate, hexanes) | Analytical instruments (NMR, IR, MS) |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive solid. [4][5] It is lachrymatory and can cause severe skin burns and eye damage.[6] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Contact with water will liberate toxic hydrogen chloride gas. [6][8] Ensure all glassware is dry and use anhydrous solvents.
-
Organic solvents such as dichloromethane are volatile and potentially harmful. Avoid inhalation and skin contact.
-
Triethylamine and pyridine are corrosive and have strong odors. Handle with care in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The volume of the solvent should be sufficient to ensure good stirring.
-
Cooling: Cool the flask in an ice bath to 0°C. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[]
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude amide can be purified by one of the following methods, depending on its physical properties:
-
Recrystallization: This is often the method of choice for solid amides.[9] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.[9]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹) and N-H stretch (for primary and secondary amides).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[10][11]
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time or gently warm the reaction mixture. |
| Hydrolysis of acyl chloride | Ensure all glassware is dry and use anhydrous solvents.[5] | |
| Loss during workup/purification | Optimize extraction and purification procedures. | |
| Impure Product | Presence of starting materials | Ensure correct stoichiometry and reaction completion. |
| Side reactions | Maintain low temperature during addition of the acyl chloride. | |
| Reaction does not start | Inactive amine (e.g., sterically hindered) | Consider adding a catalyst like DMAP or increasing the reaction temperature.[] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of amides using this compound. By understanding the reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and reproducibly synthesize a wide range of novel amide compounds for applications in drug discovery and materials science.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. fishersci.se [fishersci.se]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Alcohols via Pre-Column Derivatization with 2-Methyl-4-nitrobenzoyl Chloride
Abstract
The quantitative analysis of alcohols, particularly at low concentrations, presents a significant challenge for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection due to their inherent lack of a strong chromophore. This application note details a robust and highly sensitive method for the analysis of primary and secondary alcohols through pre-column derivatization with 2-Methyl-4-nitrobenzoyl Chloride. This protocol transforms the alcohol into a stable 2-methyl-4-nitrobenzoate ester, which possesses a strong UV-absorbing nitroaromatic moiety, drastically enhancing detection sensitivity. We provide a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and a validated HPLC-UV method for the separation and quantification of the resulting derivatives. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, environmental, and chemical industries.
Introduction: The Rationale for Derivatization
Direct analysis of simple aliphatic alcohols by reversed-phase HPLC is often impractical. Their high polarity leads to poor retention on common C18 columns, causing them to elute in or near the solvent front, while their lack of a UV chromophore makes detection by standard photodiode array (PDA) or UV-Vis detectors impossible at trace levels. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2] The ideal derivatization reagent chemically modifies the analyte to introduce properties favorable for analysis, such as:
-
Introduction of a Chromophore: Attaching a molecule that strongly absorbs UV light.
-
Increased Hydrophobicity: Enhancing retention on reversed-phase columns.
-
Formation of a Stable Product: Ensuring the derivative does not degrade during sample work-up and analysis.
This compound is an excellent acylating agent for this purpose. The nitrobenzoyl group it imparts to the alcohol is a potent chromophore, and the resulting ester is significantly less polar than the parent alcohol, leading to excellent chromatographic behavior. The reaction is rapid, high-yielding, and applicable to a wide range of primary and secondary alcohols.
Reaction Chemistry and Mechanism
The derivatization of an alcohol with this compound is an esterification reaction that proceeds via a nucleophilic acyl substitution mechanism.[3][4] The reaction is typically performed in the presence of a base, which serves both to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.
The overall reaction is as follows:
R-OH (Alcohol) + this compound → R-O-CO-(2-Me, 4-NO₂)C₆H₃ (Ester) + HCl
Catalysis Insight: The Role of Pyridine and DMAP
While a simple tertiary amine like pyridine or triethylamine can be used as an acid scavenger, 4-(Dimethylamino)pyridine (DMAP) is a far more effective hypernucleophilic catalyst.[5][6][7] The mechanism involves the initial formation of a highly reactive N-acylpyridinium ion intermediate from DMAP and the acyl chloride.[8] This intermediate is much more electrophilic and susceptible to attack by the alcohol's hydroxyl group than the original acyl chloride, significantly accelerating the reaction rate, especially for sterically hindered or less reactive alcohols.[5][8]
Caption: DMAP-catalyzed mechanism for the esterification of alcohols.
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization of reagent stoichiometry, temperature, and time may be required depending on the specific alcohol's reactivity and concentration.
3.1. Materials and Reagents
-
Alcohol Sample/Standard: Accurately weighed or prepared in a suitable solvent.
-
Derivatizing Reagent: this compound (≥98% purity).
-
Catalyst/Base: Anhydrous Pyridine or 4-(Dimethylamino)pyridine (DMAP).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction Solvent: Ethyl Acetate.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 2 mL glass reaction vials with PTFE-lined caps, micropipettes, vortex mixer, heating block or water bath, centrifuge, nitrogen evaporator.
Safety Precaution: this compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
3.2. Derivatization Workflow
Caption: Step-by-step workflow for alcohol derivatization and sample work-up.
3.3. Step-by-Step Procedure
-
Sample Preparation: Place 100 µL of the alcohol standard or sample solution into a 2 mL reaction vial. If the sample is solid, dissolve it in a minimal amount of anhydrous solvent.
-
Solvent and Base Addition: Add 400 µL of anhydrous DCM and 50 µL of anhydrous pyridine to the vial.
-
Initiate Reaction: Add 100 µL of a freshly prepared solution of this compound (e.g., 10 mg/mL in anhydrous DCM). The excess reagent ensures the reaction proceeds to completion.
-
Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 30 minutes.
-
Quenching: After incubation, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood and add 500 µL of saturated sodium bicarbonate solution to quench the excess derivatizing reagent and neutralize acid.[9] Vortex for 1 minute.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge for 5 minutes to separate the layers.
-
Sample Cleanup: Carefully transfer the upper organic layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic solution to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial HPLC mobile phase. The sample is now ready for analysis.
HPLC-UV Analytical Method
The derivatized alcohol can be readily analyzed using standard reversed-phase HPLC instrumentation. The following method provides excellent separation and sensitivity for 2-methyl-4-nitrobenzoate esters. A similar method using p-nitrobenzoyl chloride derivatives found a detection wavelength of 260 nm to be effective.[10] A study on phenols derivatized with 4-nitrobenzoyl chloride used a detection wavelength of 280 nm.[11][12] For general-purpose analysis, 254 nm or 260 nm is a reliable choice.
| Parameter | Condition |
| Instrumentation | HPLC System with UV/Vis or Photodiode Array (PDA) Detector |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Troubleshooting and Method Optimization
-
No or Low Product Yield: Ensure all reagents and solvents are anhydrous, as this compound readily hydrolyzes in the presence of water. Consider increasing the reaction time, temperature, or the molar excess of the derivatizing reagent. For very unreactive alcohols, substitute pyridine with the more potent catalyst DMAP.
-
Multiple Peaks for a Single Analyte: This may indicate side reactions or degradation. Ensure the quenching step is performed promptly after the reaction is complete. Check the stability of the derivative in the final reconstitution solvent.
-
Broad or Tailing Chromatographic Peaks: The reconstitution solvent should be similar in strength to, or weaker than, the initial mobile phase to ensure good peak focusing on the column. Ensure complete removal of the extraction solvent before reconstitution.
Conclusion
The derivatization of alcohols with this compound is a highly effective strategy for enabling sensitive and reliable quantification by HPLC-UV. The procedure converts polar, non-absorbing alcohols into stable, hydrophobic esters with a strong UV chromophore. The detailed protocol and analytical method presented here provide a validated foundation for researchers to implement this technique for a wide range of applications, from pharmaceutical impurity profiling to environmental monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. benchchem.com [benchchem.com]
- 10. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 12. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Use of 2-Methyl-4-nitrobenzoyl Chloride as a Versatile Protecting Group
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-4-nitrobenzoyl chloride as a robust and versatile reagent for the protection of key functional groups in organic synthesis. We delve into the strategic considerations behind its application, detailing its unique combination of reactivity for facile installation and the stability of the resulting esters and amides. Crucially, this note elucidates the dual deprotection pathways available for the 2-methyl-4-nitrobenzoyl (2M4NB) group: standard chemical hydrolysis and traceless photolytic cleavage. The protocols provided are designed for practical implementation by researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding, experimental robustness, and strategic deployment in complex synthetic routes.
Introduction: The Strategic Advantage of the 2-Methyl-4-nitrobenzoyl Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success.[1] A protecting group must be easily introduced, stable under a variety of reaction conditions, and selectively removed without affecting other functionalities.[2] this compound emerges as a reagent of significant interest, offering a powerful tool for the temporary masking of hydroxyl and amino groups.
The utility of the 2-Methyl-4-nitrobenzoyl (2M4NB) group stems from several key features:
-
High Reactivity: As an acyl chloride, it reacts readily with nucleophiles like alcohols and amines to form stable esters and amides, respectively. The reaction is typically high-yielding and proceeds under mild conditions.[3]
-
Robust Protection: The resulting benzoyl ester or amide is stable to a wide range of synthetic conditions, particularly the acidic conditions often used to remove other protecting groups like Boc or silyl ethers.[4][5]
-
Dual-Mode Deprotection: The true versatility of the 2M4NB group lies in its deprotection pathways. It can be cleaved under standard basic hydrolytic conditions (saponification). More significantly, the presence of the ortho-methyl and para-nitro substituents on the benzene ring positions it within the class of o-nitrobenzyl-type photolabile protecting groups.[6][7] This allows for its removal under neutral conditions using UV light, a method prized for its mildness and spatiotemporal control, which is invaluable for sensitive substrates.[6][8]
Its role as a key intermediate in the synthesis of pharmaceuticals, such as the vasopressin receptor antagonist Tolvaptan, underscores its industrial relevance and reliability in complex molecular construction.[3][9][10]
Synthesis of the Reagent: this compound
The reagent is typically prepared in a two-step sequence starting from 2-methylbenzoic acid. The process involves the nitration of the aromatic ring followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.
Caption: Synthesis workflow for this compound.
The final chlorination step is critical for activating the carboxyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, though oxalyl chloride can also be used.[3][11]
Protection Strategies and Protocols
The primary application of this compound is the protection of alcohols and amines via nucleophilic acyl substitution.[3]
Mechanism of Protection
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the protected product and hydrochloric acid. A base, typically pyridine or triethylamine, is included to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Generalized mechanism for the protection of alcohols and amines.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a representative procedure for the esterification of a primary alcohol.
Materials:
-
Substrate (primary alcohol)
-
This compound (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 eq.)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes.
-
Acylation: Add this compound (1.1 eq.) portion-wise or as a solution in a small volume of anhydrous DCM.
-
Rationale: Slow addition helps to control any exotherm and prevent side reactions. Pyridine acts as both a nucleophilic catalyst and an acid scavenger.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, saturated NaHCO₃ (1x) to remove any remaining acid, and finally with brine (1x).
-
Rationale: The aqueous washes are crucial for removing the base and salts, simplifying purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
Considerations for Amines and Other Substrates
-
Amines: The protocol for protecting primary and secondary amines is analogous. Due to the higher nucleophilicity of amines, the reaction is often faster.
-
Steric Hindrance: Secondary alcohols and amines react more slowly than primary ones. For sterically hindered substrates, a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) may be added in catalytic amounts (0.05 - 0.1 eq.).
-
Stability: The 2M4NB ester is generally stable to mild to moderate acidic conditions but will be cleaved by strong nucleophiles and bases.[4] The corresponding amide is significantly more stable and requires harsher conditions for hydrolytic cleavage.
Deprotection Strategies and Protocols
The choice of deprotection method depends on the overall synthetic strategy and the sensitivity of the substrate.
Basic Hydrolysis (Saponification)
This is the classic method for cleaving ester protecting groups.
Mechanism: The reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and the free alcohol.
Caption: Saponification workflow for deprotection of a 2M4NB ester.
Protocol: Hydrolytic Cleavage
-
Dissolution: Dissolve the 2M4NB-protected substrate in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of a base, such as Lithium Hydroxide (LiOH·H₂O, 3-5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction may require gentle heating (40-50 °C) to proceed to completion.
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the deprotected alcohol by flash column chromatography.
Photolytic Deprotection
This method leverages the o-nitrobenzyl moiety for a mild, traceless cleavage.
Mechanism: Upon irradiation with UV light (typically 350-365 nm), the ortho-nitrobenzyl system undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate.[6][7] This intermediate then rearranges and fragments to release the free alcohol (or amine), along with 2-methyl-4-nitrosobenzaldehyde as a byproduct.[8]
Caption: Simplified mechanism of photolytic cleavage of the 2M4NB group.
Conceptual Protocol: Photolytic Cleavage
-
Setup: Dissolve the 2M4NB-protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel.
-
Rationale: Quartz is transparent to UV light, whereas borosilicate glass (Pyrex) will absorb it. The solvent should be chosen to be transparent at the irradiation wavelength.
-
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the ~365 nm wavelength) while stirring. The reaction should be maintained at a constant temperature, often near room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. Reaction times can vary from minutes to several hours depending on the substrate and lamp intensity.
-
Work-up: Once the reaction is complete, concentrate the solvent in vacuo.
-
Purification: Purify the deprotected product by chromatography to remove the 2-methyl-4-nitrosobenzaldehyde byproduct.
Summary of Strategies
The table below summarizes the conditions for the application of the 2-Methyl-4-nitrobenzoyl group.
| Operation | Functional Group | Reagents & Conditions | Key Advantages |
| Protection | Alcohols, Amines | This compound, Pyridine (or Et₃N), DCM, 0 °C to RT | High yield, mild conditions, stable product. |
| Deprotection | 2M4NB Esters | LiOH or NaOH in THF/H₂O, RT to 40 °C | Standard, reliable method. |
| Deprotection | 2M4NB Esters/Amides | UV light (~365 nm) in MeOH or MeCN | Extremely mild, neutral pH, orthogonal to many other groups. |
Conclusion
This compound is a highly effective and versatile protecting group for alcohols and amines. Its ease of installation and the robustness of the resulting derivatives make it a valuable asset in synthetic chemistry. The availability of both standard hydrolytic and advanced photolytic deprotection methods provides chemists with exceptional flexibility, allowing for its strategic integration into complex synthetic pathways where orthogonality and mild cleavage conditions are critical for success.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of Key Tolvaptan Intermediates and Process-Related Impurities
Introduction
Tolvaptan, marketed under brand names like Samsca®, is a selective, competitive vasopressin receptor 2 (V2) antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and cirrhosis.[1][2] Its mechanism involves promoting aquaresis, the excretion of free water, without a significant loss of electrolytes.[1] The manufacturing of any active pharmaceutical ingredient (API) is a complex process where the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[1][3]
Controlling these impurities is not merely a matter of product quality but a fundamental requirement for patient safety and regulatory compliance. Global regulatory bodies, through the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, mandate strict control over impurity levels.[4][5][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, compelling manufacturers to develop a deep understanding of their synthetic processes.[4][7]
This application note provides detailed, scalable protocols for the synthesis of crucial intermediates in the Tolvaptan manufacturing process. These intermediates are not only essential building blocks but also represent potential process-related impurities that must be monitored and controlled. By providing robust methods for their synthesis, this guide enables researchers and drug development professionals to:
-
Generate high-purity reference standards for analytical method development and validation.
-
Conduct impurity profiling and fate mapping studies.
-
Optimize reaction conditions to minimize impurity formation during large-scale production.
Overview of Tolvaptan Synthesis and Key Impurity Junctions
The most common industrial synthesis of Tolvaptan involves the coupling of two primary intermediates, followed by a final reduction step. The core logic is an amidation reaction between a benzazepine core (Intermediate 1) and an activated benzoic acid derivative (Intermediate 2), which yields a ketone precursor. This ketone is then stereoselectively reduced to the final hydroxyl group of Tolvaptan.
The critical points for impurity formation are:
-
Incomplete Coupling: Residual starting materials (Intermediates 1 and 2) can carry through the process.
-
Side Reactions during Coupling: The base and temperature used can lead to by-products.
-
Incomplete Reduction: The ketone precursor is a major process-related impurity if the final reduction step does not go to completion.
Fig 1. High-level synthetic workflow for Tolvaptan.
Protocol: Synthesis of Intermediate 1
7-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-5-one
This benzazepine derivative forms the structural backbone of Tolvaptan. Its synthesis is a multi-step process, but this protocol focuses on a key cyclization step frequently cited in the literature, which is crucial for establishing the seven-membered ring.[8][9]
Protocol Rationale: The process involves an intramolecular Friedel-Crafts-type reaction. The choice of a strong acid like polyphosphoric acid (PPA) is critical for promoting the electrophilic aromatic substitution that closes the ring. Temperature control is paramount; insufficient heat leads to an incomplete reaction, while excessive temperatures can cause degradation and the formation of polymeric impurities, complicating purification on a large scale.
Experimental Protocol
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
| 4-(4-chlorophenyl)butanoic acid | 198.64 | 100 g | 0.503 | 1.0 |
| Polyphosphoric Acid (PPA) | - | 500 g | - | - |
| Ice Water | 18.02 | 2 L | - | - |
| Toluene | 92.14 | 1 L | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (500 g).
-
Reagent Addition: Begin stirring the PPA and heat the flask to 60-70°C to reduce its viscosity. Slowly add 4-(4-chlorophenyl)butanoic acid (100 g) in portions over 30 minutes, ensuring the temperature does not exceed 80°C.
-
Cyclization Reaction: After the addition is complete, raise the temperature of the reaction mixture to 90-95°C. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to below 60°C. In a separate large beaker (5L), prepare a mixture of ice and water (2L). Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. This is a highly exothermic process; control the rate of addition to keep the quench temperature below 30°C. A solid precipitate will form.
-
Isolation: Continue stirring the slurry for 1 hour to ensure complete precipitation. Filter the solid product using a Buchner funnel and wash the cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral (pH 6-7).
-
Work-up & Purification: Transfer the wet cake to a beaker and add toluene (1L). Heat the mixture to 70-80°C and stir for 30 minutes to dissolve the product and perform an azeotropic removal of water. Separate the organic layer and wash it with a 5% sodium bicarbonate solution (2 x 200 mL) followed by brine (200 mL).
-
Crystallization: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to approximately 200-300 mL. Cool the concentrated solution to 0-5°C and hold for 2-4 hours to induce crystallization.
-
Final Product: Filter the crystalline solid, wash with cold toluene (50 mL), and dry under vacuum at 50-60°C to a constant weight.
-
Expected Yield: 75-85%
-
Purity (HPLC): >99.0%
-
Protocol: Synthesis of Intermediate 2
2-Methyl-4-(2-methylbenzamido)benzoyl Chloride
This intermediate is the activated acylating agent. Its synthesis is a two-step process: first, the formation of the amide bond to create the benzoic acid precursor, and second, the activation of the carboxylic acid to the highly reactive acyl chloride.[10][11]
Fig 2. Workflow for the synthesis of Intermediate 2.
Part A: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic Acid
Protocol Rationale: This step utilizes a standard Schotten-Baumann reaction condition for N-acylation. The use of an aqueous base (like NaOH) serves to deprotonate the amine, making it a more effective nucleophile, and also to neutralize the HCl by-product generated from the reaction with the acyl chloride. Dichloromethane (DCM) is an excellent solvent for the starting materials and product, allowing for easy extraction.
Experimental Protocol
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
| 4-Amino-2-methylbenzoic acid | 151.16 | 100 g | 0.661 | 1.0 |
| 2-Methylbenzoyl chloride | 154.60 | 112 g (93 mL) | 0.724 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 60 g | 1.50 | 2.27 |
| Dichloromethane (DCM) | 84.93 | 1 L | - | - |
| Water | 18.02 | 1.5 L | - | - |
Step-by-Step Procedure:
-
Dissolution: In a 3L flask, dissolve 4-amino-2-methylbenzoic acid (100 g) and sodium hydroxide (60 g) in water (1L). Cool the solution to 0-5°C in an ice bath.
-
Acylation: In a separate flask, dissolve 2-methylbenzoyl chloride (112 g) in DCM (500 mL). Add this solution dropwise to the aqueous solution over 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2 x 250 mL). Combine all organic layers and discard them.
-
Precipitation: Cool the aqueous layer to 0-5°C and acidify to pH 2-3 by slowly adding concentrated HCl (~150 mL). A thick white precipitate will form.
-
Isolation: Stir the slurry for 1 hour in the cold, then filter the product. Wash the filter cake extensively with cold water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Drying: Dry the solid product under vacuum at 70-80°C.
-
Expected Yield: 90-95%
-
Purity (HPLC): >99.5%
-
Part B: Conversion to 2-Methyl-4-(2-methylbenzamido)benzoyl Chloride
Protocol Rationale: Thionyl chloride (SOCl₂) is a common and cost-effective reagent for converting carboxylic acids to acyl chlorides.[12] A catalytic amount of dimethylformamide (DMF) is used to facilitate the reaction via the Vilsmeier-Haack mechanism. The reaction is performed neat or in a non-protic solvent like toluene. It is critical to perform this reaction under anhydrous conditions as the acyl chloride product is highly moisture-sensitive. This intermediate is typically not isolated and is used directly in the next step.[10]
Experimental Protocol
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | 269.30 | 100 g | 0.371 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 88 g (54 mL) | 0.740 | 2.0 |
| Toluene | 92.14 | 500 mL | - | - |
| Dimethylformamide (DMF) | 73.09 | 1 mL | - | cat. |
Step-by-Step Procedure:
-
Setup: To a dry 1L flask equipped with a reflux condenser and a gas outlet connected to a scrubber (for HCl and SO₂), add the benzoic acid (100 g), toluene (500 mL), and DMF (1 mL).
-
Reagent Addition: Slowly add thionyl chloride (88 g) to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride (often an oil or low-melting solid) is used immediately in the next coupling step without further purification.
Protocol: Large-Scale Synthesis of a Key Process Impurity
N-[4-[(7-chloro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide (Tolvaptan Ketone Impurity)
This molecule is the direct precursor to Tolvaptan and a critical process impurity to monitor.[13] Its synthesis involves the coupling of the two intermediates prepared above.
Fig 3. Synthesis of the Tolvaptan Ketone Impurity.
Protocol Rationale: This is an N-acylation reaction. A non-nucleophilic organic base like pyridine or triethylamine is required to scavenge the HCl produced.[14] Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride intermediate. The choice of solvent, dichloromethane, is ideal due to its inertness and ability to dissolve the reactants. Purification via recrystallization is preferred for large-scale operations over column chromatography to improve process efficiency and reduce solvent waste.[13]
Experimental Protocol
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
| 7-Chloro-tetrahydro-benzazepin-5-one (Int. 1) | 195.65 | 68 g | 0.348 | 1.0 |
| 2-Methyl-4-(2-methylbenzamido)benzoyl Chloride (Int. 2) | 287.74 | 100 g | 0.348 | 1.0 |
| Pyridine | 79.10 | 41 g (42 mL) | 0.518 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
| Ethyl Acetate | 88.11 | 500 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a dry 3L flask under a nitrogen atmosphere, dissolve Intermediate 1 (68 g) and pyridine (41 g) in DCM (1L). Cool the solution to 0-5°C.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride (from 100 g of acid) in DCM (500 mL) and add it dropwise to the flask over 1 hour, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by HPLC.
-
Quenching & Work-up: Pour the reaction mixture into 1L of ice water. Add 1N HCl solution to adjust the pH to ~2 to neutralize excess pyridine. Separate the organic layer.
-
Washing: Wash the DCM layer sequentially with water (500 mL), 5% sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to a volume of about 300 mL. Add ethyl acetate (500 mL) and continue to concentrate to remove residual DCM. Cool the resulting slurry to 0-5°C and hold for 2 hours.
-
Isolation: Filter the solid product, wash with cold ethyl acetate (100 mL), and dry under vacuum at 60°C.
-
Expected Yield: 80-90%
-
Purity (HPLC): >99.0%
-
Analytical Characterization
The identity and purity of all synthesized intermediates and impurity standards must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A typical reversed-phase method would use a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., phosphate buffer at pH 3.1), with UV detection at 254 or 267 nm.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compounds.[17]
Conclusion
The control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. The protocols detailed in this application note provide robust, scalable, and scientifically grounded methods for the synthesis of key Tolvaptan intermediates, which also serve as critical process-related impurity reference standards. By explaining the causality behind experimental choices, these protocols empower researchers to not only replicate the syntheses but also to troubleshoot and optimize them for large-scale production. The availability of these high-purity standards is fundamental for developing validated analytical methods, ensuring batch-to-batch consistency, and ultimately safeguarding patient health in accordance with global regulatory expectations.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. fda.gov [fda.gov]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. CN101817783A - Method for preparing tolvaptan intermediate - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. prepchem.com [prepchem.com]
- 13. CN108503586B - Process for the preparation of tolvaptan intermediates - Google Patents [patents.google.com]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrpr.com [ijrpr.com]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic N-Acylation in Benzazepinone Synthesis Using 2-Methyl-4-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Benzazepinones
Benzazepinones represent a class of seven-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1] This designation arises from their versatile three-dimensional conformations, which allow them to bind with high affinity to a diverse array of biological targets.[1] Consequently, benzazepinone derivatives have demonstrated significant therapeutic potential across various disease areas, including roles as anticancer, anticonvulsant, antipsychotic, and anti-inflammatory agents.[1][2] The 1-benzazepin-2-one core, in particular, is a structural feature found in numerous marketed drugs and clinical candidates, underscoring its importance in modern drug development.[3][4]
The functionalization of the benzazepinone scaffold is critical for modulating its pharmacological activity. One key transformation is N-acylation, which introduces a benzoyl moiety onto the nitrogen atom of the azepine ring. This note provides a detailed guide on the application of 2-Methyl-4-nitrobenzoyl chloride as a highly effective reagent for this purpose, focusing on the synthesis of a key precursor to Tolvaptan, a selective vasopressin V2 receptor antagonist.[5][6]
Reagent Profile: this compound
This compound (C₈H₆ClNO₃, MW: 199.59 g/mol ) is an aromatic acyl chloride distinguished by specific substitutions that dictate its reactivity.[7]
-
High Reactivity: The nitro group (-NO₂) at the para-position is strongly electron-withdrawing. This effect significantly increases the electrophilicity of the carbonyl carbon, making the molecule exceptionally susceptible to nucleophilic attack and therefore a potent acylating agent.[5]
-
Regiochemical Influence: The methyl group (-CH₃) at the ortho-position introduces a degree of steric hindrance. This can influence the orientation of the molecule during the reaction, which can be leveraged for regioselective synthesis.[5]
These features make this compound an ideal building block for introducing the 2-methyl-4-nitrobenzoyl group, a key structural component in the synthesis of various pharmacologically active molecules, including Tolvaptan.[6][7][8]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction governing the application of this compound is a nucleophilic acyl substitution. The process involves the N-acylation of the benzazepinone core, proceeding through a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the benzazepinone ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound.[5]
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate.[5]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) formed in this step.[5][9]
The result is the formation of a stable amide bond, covalently linking the benzoyl moiety to the benzazepinone scaffold.
Caption: Nucleophilic Acyl Substitution Mechanism.
Application Protocol: Synthesis of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This protocol details the synthesis of a key intermediate for Tolvaptan, providing a practical example of the reagent's application.[8]
Materials and Reagents
| Role | Reagent | Purity | Notes |
| Substrate | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | ≥98% | Must be dry. |
| Acylating Agent | This compound | ≥99% | Highly reactive; handle under inert atmosphere.[10] |
| Base | Triethylamine (TEA) or DIPEA | Anhydrous | Non-nucleophilic base to neutralize HCl.[9] |
| Solvent | Dichloromethane (DCM) | Anhydrous | Should be freshly distilled or from a sure-seal bottle.[9] |
| Quenching Agent | Saturated aqueous sodium bicarbonate (NaHCO₃) | - | |
| Washing Agent | Brine (Saturated aqueous NaCl) | - | |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) | - |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the benzazepinone substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[9]
-
Rationale: An inert and anhydrous environment is critical to prevent the hydrolysis of the highly reactive this compound into its unreactive carboxylic acid form.[10]
-
Cool the resulting solution to 0°C using an ice bath.
-
Rationale: Lowering the temperature helps control the exothermic reaction and minimizes the formation of potential side products, enhancing selectivity.[10]
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Transfer this solution to an addition funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 10°C.[9]
-
Rationale: Slow, dropwise addition maintains a low concentration of the electrophile, favoring mono-acylation at the most nucleophilic site and preventing over-acylation.[9]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 2-16 hours.[9]
-
Monitor the reaction's progress using TLC (e.g., mobile phase: ethyl acetate/hexane 1:2).[8] Check for the consumption of the starting benzazepinone.
-
Rationale: Monitoring ensures the reaction is stopped at the optimal time, maximizing yield and preventing the degradation of the product.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the entire mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[10]
-
Rationale: The bicarbonate wash removes any unreacted acyl chloride and the HCl byproduct. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]
-
-
Purification and Characterization:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by flash column chromatography.
-
The final product should be characterized by standard analytical techniques, such as ¹H-NMR, MS, and elemental analysis, to confirm its structure and purity.
-
Experimental Workflow and Data
Caption: General Experimental Workflow for N-Acylation.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Benzazepinone : Acyl Chloride = 1 : 1.05–1.3 | A slight excess of the acylating agent ensures complete consumption of the starting material.[8] |
| Base (e.g., TEA) | 1.2–3.0 eq. | |
| Temperature | 0°C for addition, then RT for reaction | Controls reactivity, improves selectivity, and prevents side reactions.[10] |
| Monitoring | TLC (Rf ≈ 0.45 in EtOAc/Hexane 1:2) | Allows for precise determination of reaction completion.[8] |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Always handle it in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Dichloromethane (DCM) is a volatile and potentially harmful solvent. All operations should be conducted in a well-ventilated fume hood.[11]
-
Triethylamine (TEA) is a corrosive and flammable base. Avoid inhalation and skin contact.
Conclusion
This compound serves as a highly effective and strategic reagent for the N-acylation of benzazepinone scaffolds. Its enhanced electrophilicity, driven by the para-nitro group, facilitates efficient amide bond formation under controlled conditions. The protocol described provides a robust and reproducible method for synthesizing key intermediates in drug development, such as the precursor to Tolvaptan. By carefully controlling stoichiometry, temperature, and anhydrous conditions, researchers can leverage this powerful building block to construct complex and pharmacologically relevant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Buy this compound | 30459-70-2 [smolecule.com]
- 8. 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | 137982-91-3 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: A Validated Synthetic Route to 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a key intermediate in the synthesis of Tolvaptan and its labeled analogues.[1][2][3] Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used in the treatment of hyponatremia.[4] The synthetic strategy detailed herein is a convergent approach, involving the preparation of two key precursors: the heterocyclic core, 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, and the acylating agent, 2-methyl-4-nitrobenzoyl chloride. The final step involves a nucleophilic acyl substitution to yield the target compound. This guide emphasizes the rationale behind procedural choices, provides step-by-step protocols, and includes safety considerations to ensure a reproducible and safe execution of the synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, a complex N-acylated benzazepinone, is most logically approached through a convergent strategy. This involves the independent synthesis of the core heterocyclic amine and the activated carboxylic acid derivative, followed by their coupling. This approach simplifies the overall process and allows for the purification of intermediates, ensuring high purity in the final product.
The retrosynthetic disconnection occurs at the amide bond, breaking the target molecule into two primary synthons:
-
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (A): The nucleophilic secondary amine core.
-
This compound (B): The electrophilic acylating agent.
The overall synthetic workflow is illustrated below.
Figure 1: Convergent synthetic workflow for the target molecule.
Synthesis of Precursors
Protocol for this compound (B)
This synthesis is a two-step process starting from 2-methylbenzoic acid.
Step 2.1.1: Nitration of 2-Methylbenzoic Acid The first step is a classic electrophilic aromatic substitution. The methyl group is an ortho-, para-director. While some ortho-nitration may occur, the para-product is typically the major isomer due to reduced steric hindrance.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The solid precipitate is the crude 2-methyl-4-nitrobenzoic acid.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol/water can be performed for higher purity.
-
Step 2.1.2: Conversion to Acyl Chloride The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-methyl-4-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound is a solid and can be used in the next step without further purification.
-
Protocol for 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (A)
This key intermediate is prepared by the deprotection of its N-tosylated precursor. The tosyl group is a robust protecting group for amines that can be removed under strongly acidic conditions.
-
Protocol: [7]
-
Add 7-Chloro-1-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (5.0 g, 1.0 eq) to 90% (w/w) sulfuric acid (50 mL) while cooling in an ice bath (0-10 °C).
-
Stir the mixture at this temperature for 2.5 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize by the slow addition of a concentrated aqueous sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product via recrystallization from a methanol/water mixture to obtain pale yellow needles of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.[7]
-
Final Synthesis: N-Acylation Protocol
This final step is a nucleophilic acyl substitution reaction where the secondary amine of the benzazepinone core attacks the highly electrophilic carbonyl carbon of the acyl chloride. An aqueous base is used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of the benzazepinone acts as a nucleophile, attacking the carbonyl carbon of this compound. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. The proton on the nitrogen is then removed by the base (sodium bicarbonate), yielding the final amide product and regenerating the neutral amine.
Quantitative Data for N-Acylation
| Reagent | Molar Mass ( g/mol ) | Molarity/Equivalents | Quantity |
| 7-Chloro-tetrahydro-5H-1-benzazepin-5-one (A) | 195.65[8] | 1.0 eq | 10.0 g |
| This compound (B) | 199.59 | 1.1 eq | 11.2 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~2.0 eq | 8.6 g in 45 mL H₂O |
| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent | ~250 mL |
Step-by-Step Experimental Protocol
A procedure adapted from established literature provides a reliable pathway to the target compound.[7]
-
Dissolution: In a 500 mL round-bottom flask, dissolve 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (10.0 g) in dichloromethane (250 mL).
-
Base Addition: Add a 20% aqueous solution of sodium bicarbonate (prepared by dissolving 8.6 g of NaHCO₃ in 43 mL of water).
-
Cooling: Cool the biphasic reaction mixture to 0-5 °C using an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Slowly add this compound (11.2 g) to the cooled mixture over 15-20 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: Stir the mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (50 mL), water (50 mL), and saturated brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a solid. A reported yield for a similar industrial-scale process is approximately 95%.[7]
-
Safety and Hazard Information
-
This compound: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.
-
Strong Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, not the other way around, during dilution.
-
Dichloromethane: A volatile chlorinated solvent. Suspected carcinogen. Handle in a fume hood.
-
General Hazards: The final product is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
Conclusion
The convergent synthetic route described provides an efficient and reliable method for preparing 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one. By following the detailed protocols for the synthesis of the key intermediates and the final N-acylation reaction, researchers can obtain this valuable pharmaceutical building block in high yield and purity. The provided rationale for each step, grounded in fundamental organic chemistry principles, ensures that the protocol is not just a set of instructions, but a comprehensive scientific guide.
References
- 1. 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one | 137982-91-3 [amp.chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one CAS 137982-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one | 137982-91-3 [chemicalbook.com]
- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 6. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-4-nitrobenzoyl chloride
Welcome to the technical support center for handling and purifying 2-Methyl-4-nitrobenzoyl chloride (CAS 30459-70-2). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured as a series of questions you might encounter during your work, leading to in-depth explanations and validated methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthesis route. The most prevalent method is the chlorination of 2-Methyl-4-nitrobenzoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Common Impurities Include:
-
Unreacted Starting Material: 2-Methyl-4-nitrobenzoic acid is a primary impurity. Its presence suggests either an incomplete chlorination reaction or hydrolysis of the product.
-
Hydrolysis Product: this compound is highly sensitive to moisture.[2] Exposure to atmospheric humidity or residual water in solvents will rapidly convert it back to 2-Methyl-4-nitrobenzoic acid and hydrochloric acid.[1][3]
-
Synthesis Byproducts: If thionyl chloride is used, residual sulfur-based impurities may be present. If the precursor, 2-methyl-4-nitrobenzoic acid, was synthesized by oxidizing 4-nitro-o-xylene, byproducts like 4-nitrophthalic acid could potentially carry over.[4][5]
-
Colorimetric Impurities: Dark coloration often arises from trace impurities or slight decomposition, potentially from the nitration step during the precursor's synthesis.
Q2: My product is a pink or low-melting solid that sometimes appears oily. Is this normal?
Yes, this is characteristic of this compound. It has a low melting point, reported to be around 34°C.[6] This means that even at a slightly elevated room temperature, or if minor impurities are present which cause melting point depression, the product can appear as an oil or a partially melted solid. A pink to white solid appearance is also noted in commercial supplier information.[7]
Q3: Why does my product fume when exposed to air?
The fuming is a direct result of the compound's high reactivity with water. It readily hydrolyzes upon contact with atmospheric moisture, releasing gaseous hydrochloric acid (HCl), which appears as white fumes.[2] This underscores the critical need for handling the material under strictly anhydrous conditions.[1]
Q4: What are the optimal storage conditions for purified this compound?
To maintain its integrity, the purified product must be protected from moisture and heat. The recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[7][8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues. Each problem is analyzed from a mechanistic standpoint to provide a robust solution.
Problem 1: My NMR/HPLC analysis shows significant contamination with 2-Methyl-4-nitrobenzoic acid even after purification.
-
Underlying Cause: This is the most common issue and points to two possibilities: an incomplete initial reaction or hydrolysis during workup and purification. The acyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water.[1]
-
Causality & Solution:
-
Ensure Complete Reaction: The conversion of the carboxylic acid to the acyl chloride must be driven to completion. This is typically achieved by using an excess of the chlorinating agent (e.g., thionyl chloride) and heating the reaction under reflux for an adequate duration (e.g., 3 hours).[9]
-
Implement Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent. The reaction and all subsequent transfers should be performed under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Choose the Right Purification Method: For removing the non-volatile carboxylic acid, vacuum distillation is the most effective method. The significant difference in boiling points allows for a clean separation.
-
Problem 2: The product is dark brown or black, and the color persists after a single purification step.
-
Underlying Cause: The dark color is likely due to high-molecular-weight, non-volatile polymeric or degradation products. These can form during the synthesis of the precursor acid, especially if harsh oxidation or nitration conditions were used.[10] They will not be removed by simple filtration or a single distillation pass.
-
Causality & Solution:
-
Decolorizing Carbon Treatment (Recrystallization Only): If you opt for recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colorimetric impurities. However, this is challenging given the compound's reactivity.
-
Fractional Vacuum Distillation: A more effective solution is careful fractional distillation under reduced pressure. Collect a small forerun, which may contain residual solvents or more volatile impurities. Then, collect the main fraction at the expected boiling point (approx. 149-153 °C at 14 Torr).[11] Discard the dark, tarry residue in the distillation flask.
-
Problem 3: My yield is consistently low after purification.
-
Underlying Cause: Low yields are almost always attributable to product loss via hydrolysis or mechanical losses during transfers. The compound's reactivity is its own worst enemy in terms of recovery.[2]
-
Causality & Solution:
-
Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material between flasks.
-
Avoid Aqueous Workups: Do not wash the crude product with water or brine solutions. The purification method should directly follow the removal of the excess chlorinating agent.
-
Optimize Purification: Vacuum distillation is generally higher-yielding than recrystallization for this compound, as it avoids the use of solvents where solubility losses can occur and minimizes exposure to potential moisture.
-
Visualizing the Process
Impurity Generation & Removal Workflow
The following diagram illustrates the key stages where impurities are introduced during synthesis and how they are targeted by specific purification methods.
Caption: Workflow of impurity introduction and removal.
Purification Method Selection Guide
This decision tree helps in selecting the optimal purification strategy based on the primary issue observed with the crude product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Safety Precaution: this compound is a reactive acyl chloride. It is corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Vacuum Distillation
This is the recommended method for removing non-volatile impurities like the starting carboxylic acid.
Methodology:
-
Preparation: Assemble a clean, oven-dried short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. Include a thermometer to monitor the vapor temperature.
-
Charge the Flask: Assuming the excess chlorinating agent (e.g., thionyl chloride) has already been removed by distillation at atmospheric pressure, allow the crude residue in the distillation flask to cool.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually apply vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle. A magnetic stir bar should be used to ensure smooth boiling.
-
Fraction Collection:
-
Monitor the vapor temperature and pressure closely.
-
Discard any initial low-boiling forerun.
-
Collect the main fraction distilling at a constant temperature. The expected boiling point is approximately 149-153°C at 14 Torr .[11]
-
The distillate should be a colorless to pale-yellow liquid or solid.
-
-
Completion: Stop the distillation when the temperature begins to rise or fall significantly, or when only a dark, tarry residue remains.
-
Shutdown: Allow the system to cool completely before carefully and slowly venting the apparatus to atmospheric pressure with an inert gas.
Self-Validation Checkpoint: The purified product should solidify upon cooling to room temperature to a crystalline solid with a melting point of ~34°C.[6] Analytical techniques like NMR or HPLC should confirm the absence of the starting carboxylic acid.[12]
Protocol 2: Purification by Recrystallization
This method is feasible but requires a carefully chosen anhydrous, aprotic solvent to prevent hydrolysis. Non-polar hydrocarbon solvents are suitable.
Methodology:
-
Solvent Selection: A good starting solvent is anhydrous hexane or heptane. The product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: In a dry Erlenmeyer flask under an inert atmosphere, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.
-
Cooling & Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Filtration:
-
Set up a Büchner funnel for suction filtration. It is critical to perform this step quickly to minimize exposure to atmospheric moisture.
-
Pre-rinse the filter paper and funnel with a small amount of ice-cold, dry solvent.
-
Quickly filter the crystals and wash them with a small volume of ice-cold solvent to remove any residual soluble impurities.
-
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Self-Validation Checkpoint: The recrystallized product should have a sharper melting point than the crude material. The mother liquor can be analyzed by TLC or HPLC to confirm that impurities were successfully removed into the solution phase.
Data Summary Table
| Purification Method | Primary Impurities Removed | Scale | Pros | Cons |
| Vacuum Distillation | Non-volatile compounds (starting acid, salts, baseline impurities) | Lab to Pilot | High recovery; excellent for separating components with different boiling points. | Requires vacuum; potential for thermal decomposition if overheated. |
| Recrystallization | Impurities with different solubility profiles than the main product | Lab Scale | Can be highly effective for removing specific impurities; can remove color with charcoal. | Potential for low recovery due to product solubility in mother liquor; high risk of hydrolysis if not performed under strictly anhydrous conditions. |
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Buy this compound | 30459-70-2 [smolecule.com]
- 4. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 30459-70-2 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. This compound | 30459-70-2 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2-Methyl-4-nitrobenzoyl chloride
Welcome to the technical support center for the synthesis of 2-Methyl-4-nitrobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. Here, we address common challenges in converting 2-methyl-4-nitrobenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂), providing in-depth, mechanistically grounded solutions to improve yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has completed, but upon workup, I have a very low yield of the desired acyl chloride. What are the most likely causes?
Answer: A low yield is the most common issue and can stem from several factors, primarily related to reagent quality and reaction conditions.
Possible Cause 1: Presence of Water Acyl chlorides are highly reactive and readily hydrolyze back to the starting carboxylic acid upon contact with water.[1][2][3] Thionyl chloride itself reacts violently with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, consuming the reagent before it can react with your substrate.[4][5]
-
Solution:
-
Ensure Dry Glassware: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool before use.
-
Anhydrous Reagents and Solvents: Use a freshly opened bottle of thionyl chloride or a properly stored one. If using a solvent, ensure it is of an anhydrous grade.
-
Dry Starting Material: The 2-methyl-4-nitrobenzoic acid should be thoroughly dried before the reaction. This can be achieved by drying in a vacuum oven.
-
Possible Cause 2: Incomplete Reaction The conversion may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry.
-
Solution:
-
Stoichiometry: Use an excess of thionyl chloride. A common practice is to use thionyl chloride as both the reagent and the solvent, ensuring the carboxylic acid is the limiting reagent.[6] A molar ratio of at least 2-4 equivalents of SOCl₂ to the carboxylic acid is recommended.[7]
-
Temperature and Time: The reaction is typically performed under reflux.[8][9] Heating on a steam bath or in an oil bath to the boiling point of thionyl chloride (76 °C) for 2-3 hours is a standard procedure.[7] Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.
-
Catalysis: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to form a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating agent.[6][10]
-
Possible Cause 3: Degradation of Product The nitro group makes the product somewhat heat-sensitive. Prolonged heating at high temperatures can lead to decomposition. Additionally, improper workup can degrade the acyl chloride.
-
Solution:
-
Workup Procedure: Once the reaction is complete, the excess thionyl chloride must be removed. This is best accomplished by distillation, often under reduced pressure, to avoid excessive heating.[7][9][11]
-
Avoid Aqueous Workup: Do not wash the crude product with water or aqueous solutions, as this will lead to immediate hydrolysis.
-
Issue 2: Product is Contaminated with Starting Material
Question: My final product shows significant contamination with 2-methyl-4-nitrobenzoic acid, as confirmed by NMR/IR spectroscopy. Why did this happen?
Answer: This is a clear indication of either an incomplete reaction or accidental hydrolysis during the workup or storage.
Possible Cause 1: Insufficient Reagent or Reaction Time As detailed in Issue 1, if not enough thionyl chloride is used or the reaction is not allowed to proceed to completion, unreacted starting material will remain.
-
Solution: Review and optimize the reaction conditions as described above (increase SOCl₂ excess, ensure adequate reflux time).
Possible Cause 2: Hydrolysis During Workup or Purification The acyl chloride is highly moisture-sensitive.[2] Any exposure to atmospheric moisture or wet solvents during purification will convert it back to the carboxylic acid.
-
Solution:
-
Inert Atmosphere: Conduct the workup and any transfers under a dry, inert atmosphere.
-
Anhydrous Solvents: If recrystallization is attempted, use rigorously dried, non-protic solvents like carbon tetrachloride.[12]
-
Purification Method: The most common and effective purification method is vacuum distillation.[7] This separates the higher-boiling acyl chloride from non-volatile impurities like the starting acid.
-
Issue 3: The Reaction Mixture is Dark and Yields a Tarry Substance
Question: The reaction turned very dark, and after removing the excess thionyl chloride, I was left with a dark, intractable tar instead of a crystalline solid. What causes this decomposition?
Answer: Tar formation suggests significant side reactions or decomposition, often promoted by excessive heat or impurities.
Possible Cause 1: Overheating Although reflux is necessary, excessively high temperatures or prolonged heating times can cause decomposition, especially with a nitro-substituted aromatic compound.[8] Thionyl chloride itself starts to decompose above 140 °C.[13][14]
-
Solution:
-
Controlled Heating: Use a temperature-controlled heating mantle or oil bath. Ensure the reaction temperature does not significantly exceed the boiling point of thionyl chloride (76 °C).
-
Monitor Reaction: Do not reflux for an excessive duration. Once gas evolution ceases, proceed with the workup.
-
Possible Cause 2: Impurities in Starting Material Impurities in the 2-methyl-4-nitrobenzoic acid can catalyze side reactions.
-
Solution: Ensure the purity of the starting material. If necessary, recrystallize the 2-methyl-4-nitrobenzoic acid before use.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride?
A1: The reaction proceeds through a multi-step mechanism.[15][16]
-
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is expelled, forming a protonated chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to a tetrahedral intermediate which collapses, reforming the carbonyl double bond and eliminating the leaving group. The leaving group itself fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[17]
Q2: What are the primary safety precautions when working with thionyl chloride?
A2: Thionyl chloride is a hazardous and corrosive chemical that requires strict safety protocols.[14]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or rubber are recommended).[4][18]
-
Reactivity: It reacts violently with water and can release toxic SO₂ and HCl gases.[4][5] Keep it away from water, bases, alcohols, and metals.[14][18]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4][14]
Q3: How do I properly remove the excess thionyl chloride after the reaction?
A3: There are two primary methods:
-
Distillation: This is the preferred method for larger scales. First, distill the excess thionyl chloride at atmospheric pressure. The remaining product can then be purified by distillation under reduced pressure.[7][9]
-
Co-evaporation: For smaller scales, the excess thionyl chloride can be removed on a rotary evaporator. To ensure complete removal, add a dry, inert solvent (like toluene) to the flask and evaporate again. This process should be repeated 2-3 times.[11] The vapor from the evaporator must be passed through a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic fumes.
Part 3: Data and Protocols
Table 1: Reagent Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| 2-Methyl-4-nitrobenzoic acid | 181.15 | Decomposes | ~1.4 | Irritant |
| Thionyl Chloride (SOCl₂) | 118.97 | 76 | 1.636 | Corrosive, Lachrymator, Reacts Violently with Water[4][13][14] |
| This compound | 199.59 | 149-153 @ 14 Torr | ~1.39 | Corrosive, Moisture Sensitive[2][19] |
Standard Experimental Protocol
This protocol is a representative procedure and may require optimization.
-
Preparation: Assemble a round-bottom flask with a reflux condenser. Ensure all glassware is oven-dried. Equip the top of the condenser with a drying tube (e.g., filled with CaCl₂) connected to a gas trap to neutralize HCl and SO₂.
-
Charging the Flask: To the flask, add 2-methyl-4-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (3.0-5.0 eq) to the flask. The thionyl chloride can be used as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) using an oil bath. Maintain reflux for 2-3 hours, or until the evolution of gas ceases. The solution should become clear.
-
Workup: Cool the reaction mixture to room temperature. Arrange for distillation to remove the excess thionyl chloride.
-
Purification: Purify the resulting crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 149-153 °C at 14 Torr).[19] The product should solidify upon cooling.
Part 4: Visual Guides
Reaction Mechanism
The following diagram illustrates the key steps in the conversion of the carboxylic acid to the acyl chloride.
Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield.
Caption: Diagnostic Flowchart for Troubleshooting Low Product Yield.
References
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. bionium.miami.edu [bionium.miami.edu]
- 5. lanxess.com [lanxess.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. drexel.edu [drexel.edu]
- 19. This compound | 30459-70-2 [chemicalbook.com]
Managing moisture sensitivity of 2-Methyl-4-nitrobenzoyl chloride in reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-4-nitrobenzoyl chloride (CAS 30459-70-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. As a potent acylating agent, its efficacy is intrinsically linked to its handling. This document provides in-depth, field-proven insights into managing its primary challenge: moisture sensitivity.
The Core Challenge: Understanding Moisture Sensitivity
This compound is an aromatic acyl chloride. Its reactivity is significantly enhanced by the electronic effects of its substituents. The nitro group (—NO₂) at the para-position is a powerful electron-withdrawing group, which greatly increases the electrophilicity of the carbonyl carbon.[1][2] This makes it an excellent electrophile for nucleophilic acyl substitution reactions but also renders it highly susceptible to hydrolysis.[1]
Even trace amounts of water in the reaction environment can act as a nucleophile, attacking the highly electrophilic carbonyl carbon. This leads to a rapid and irreversible hydrolysis reaction, converting the active acyl chloride into the inactive 2-methyl-4-nitrobenzoic acid and generating corrosive hydrogen chloride (HCl) gas.[1][3][4]
The Hydrolysis Reaction: A Competing Pathway
The unintended hydrolysis reaction directly impacts experimental success in several ways:
-
Reduced Yield: The active reagent is consumed, leading to lower yields of the desired product.[5]
-
Stoichiometric Imbalance: The effective concentration of the acylating agent is reduced, altering the reaction stoichiometry.
-
Byproduct Contamination: The resulting carboxylic acid can complicate purification processes.[5]
-
Corrosion and Safety Hazards: The generation of HCl gas can corrode equipment and poses a safety risk.[4][6]
Below is a diagram illustrating the nucleophilic attack by water on this compound.
Caption: Mechanism of this compound hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound in a practical Q&A format.
Q1: My reaction yield is significantly lower than expected. How can I determine if hydrolysis of the acyl chloride is the root cause?
A1: Low yield is a classic symptom of reagent degradation due to moisture. To confirm this, you can use several analytical techniques to detect the presence of the hydrolysis byproduct, 2-methyl-4-nitrobenzoic acid, in your reaction mixture or starting material.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot your reaction mixture alongside a standard of your starting material. The carboxylic acid byproduct will typically have a different Rf value (usually lower, more polar) than the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the carboxylic acid proton, which appears as a broad singlet far downfield (typically >10 ppm). Comparing the integral of this peak to other peaks can give a rough estimate of the extent of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect and quantify the mass of the carboxylic acid byproduct in your sample.[3]
If hydrolysis is confirmed, you must rigorously implement anhydrous techniques as detailed in the protocols below.
Q2: I am observing unexpected side products, and my reaction mixture seems to be darkening. Could moisture be responsible?
A2: Yes, indirectly. The primary consequence of moisture is the generation of hydrogen chloride (HCl) gas.[4] This HCl can act as a potent acid catalyst for various side reactions, such as decomposition of sensitive substrates or polymerization. For substrates with multiple nucleophilic sites, HCl can protonate the most basic site, altering the intended reaction pathway. The darkening of the reaction mixture often indicates decomposition.
Q3: My reaction fails to initiate or proceeds very slowly, even with a fresh bottle of the reagent. What's wrong?
A3: This strongly suggests that the reagent has been compromised, likely through improper storage or handling that allowed for gradual moisture ingress. Even a newly opened bottle can be compromised if it was not stored correctly by the supplier. The acyl chloride has likely converted to the unreactive carboxylic acid.[2] Before starting a large-scale reaction, it is prudent to run a small test reaction or use an analytical method like NMR to verify the integrity of the reagent.
Q4: What are the critical steps to prevent moisture contamination during my experiment?
A4: Preventing moisture contamination requires a systematic approach encompassing the entire experimental workflow. Key preventative measures include:
-
Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place like a desiccator.[4][7]
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source (e.g., Sure/Seal™ bottles).[5]
-
Dried Glassware: All glassware must be rigorously dried before use. The most effective method is oven-drying at >120°C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.[8]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or in a glove box.[5][9]
The following diagram outlines a decision-making process for troubleshooting low reaction yields.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Optimizing Acylation with 2-Methyl-4-nitrobenzoyl Chloride
Welcome to the technical support resource for acylation reactions involving 2-Methyl-4-nitrobenzoyl chloride. This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during synthesis. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Reagent: Reactivity and Handling
This compound is a versatile but challenging acylating agent. Its reactivity is dominated by the highly electrophilic carbonyl carbon, a feature enhanced by the electron-withdrawing nature of both the chlorine atom and the nitro group on the aromatic ring.[1] However, this high reactivity also makes it exceptionally sensitive to nucleophiles, most notably water.
FAQ 1: My bottle of this compound has a strong, acidic smell and appears clumpy. Is it still usable?
This is a classic sign of hydrolysis. Acyl chlorides react readily with atmospheric moisture to form the corresponding carboxylic acid (2-methyl-4-nitrobenzoic acid) and hydrogen chloride (HCl) gas.[2][3][4][5] The pungent, steamy fumes are the liberated HCl.[3][4]
-
Causality: The carbonyl carbon in an acyl chloride is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack by water.[2]
-
Impact on Reaction: Using hydrolyzed reagent will directly lead to lower yields, as you are introducing less of the active acylating agent and more of the carboxylic acid impurity into your reaction. The released HCl can also catalyze unwanted side reactions or deactivate acid-sensitive nucleophiles.[6]
-
Recommendation: For best results, use a fresh bottle or one that has been properly stored under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).[5] If the material is only slightly compromised, it may be possible to purify it by distillation, but this is often not practical for small quantities.
Safety First: Essential Handling Precautions
Before starting any experiment, it is critical to acknowledge the hazards associated with this reagent.
| Hazard Class | Description | Recommended Precaution |
| Corrosive | Causes severe skin burns and eye damage.[7][8] | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated chemical fume hood.[9][10] |
| Toxic | Toxic if inhaled, swallowed, or in contact with skin.[7] | Do not breathe dust or vapors. Ensure the fume hood has adequate airflow.[9] |
| Water-Reactive | Reacts with water to liberate toxic and corrosive HCl gas.[7][8][11] | Use rigorously dried glassware and anhydrous solvents. Store in a tightly sealed container under an inert atmosphere.[5][11][12] |
Section 2: Troubleshooting Acylation of Nucleophiles (Amines & Alcohols)
The reaction of this compound with amines or alcohols to form amides and esters, respectively, is a fundamental nucleophilic acyl substitution.[1][13] The primary challenge in these reactions is managing the HCl byproduct.
FAQ 2: My acylation of a primary amine is stalling at ~50% conversion, even with excess acyl chloride. What is happening?
The most likely culprit is the protonation of your amine nucleophile by the HCl generated during the reaction. For every mole of amide formed, one mole of HCl is produced. This acid will react with the basic amine starting material to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[6][14]
-
Solution: Use of an Acid Scavenger. To prevent this, the reaction must include a non-nucleophilic base to neutralize the HCl as it forms.[6][14][15] This maintains the amine in its free, nucleophilic state.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | 5.2 | Often used as both a base and a solvent. Can act as a nucleophilic catalyst.[15][16] |
| Triethylamine (TEA) | 10.7 | A common, inexpensive, and sterically hindered organic base. Generally does not compete as a nucleophile. |
| Diisopropylethylamine (DIPEA) | 10.7 | "Hünig's base." Highly sterically hindered, making it an excellent non-nucleophilic choice. |
| Potassium Carbonate (K₂CO₃) | 10.3 (pKa of HCO₃⁻) | An inorganic base, useful in biphasic systems or when an organic base might interfere. Its solubility can be a limitation.[6] |
Workflow for Troubleshooting Low Yield in Amine Acylation
Caption: Troubleshooting flowchart for amine acylation.
Section 3: Troubleshooting Friedel-Crafts Acylation
Friedel-Crafts acylation creates a new carbon-carbon bond between an aromatic ring and the acyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[17][18] This reaction is powerful but has stringent requirements.
FAQ 3: I am attempting to acylate nitrobenzene with this compound and AlCl₃, but I see no product formation. Why is the reaction failing?
This is a fundamental limitation of the Friedel-Crafts reaction. The reaction is an electrophilic aromatic substitution, and it fails when the aromatic substrate is strongly deactivated by electron-withdrawing groups.[17][18][19] A nitro group is one of the most powerful deactivating groups, making the aromatic ring too electron-poor to attack the acylium ion electrophile.
-
Expert Insight: While the nitro group on the this compound also has a deactivating effect, this primarily influences the reactivity of the acylium ion itself; the critical failure point is the deactivation of the aromatic substrate you are trying to acylate.[20] Choose substrates with neutral or electron-donating groups (e.g., benzene, toluene, anisole) for successful reactions.
FAQ 4: My Friedel-Crafts reaction is giving a very low yield, even with an activated substrate like toluene. What are the most common points of failure?
Low yields in Friedel-Crafts acylation typically trace back to the catalyst or the reaction conditions.[12][19]
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[12][19] Any water in your solvent, on your glassware, or in your reagents will hydrolyze and deactivate the AlCl₃. Always use anhydrous solvents and flame- or oven-dried glassware. Use AlCl₃ from a freshly opened container.
-
Insufficient Catalyst: The ketone product of the reaction is a Lewis base and will form a stable complex with the AlCl₃ catalyst.[19] This complexation removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation almost always requires a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid, not a catalytic amount.[17][19]
-
Sub-optimal Temperature: While some reactions proceed at room temperature, others may require cooling (to control exotherms and side reactions) or heating to overcome the activation energy.[19] Monitor the reaction by TLC to determine the optimal temperature profile.
General Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol provides a robust starting point for the acylation of an activated aromatic substrate.
-
Setup: Under a nitrogen or argon atmosphere, equip an oven-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq.). Add anhydrous dichloromethane (DCM) via syringe to create a suspension. Cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the initial addition is complete, add toluene (1.1 eq.) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and very cautiously pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[12][20] This quenches the reaction and breaks up the aluminum-ketone complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualization of Key Reaction and Side Reaction
Caption: Competing reaction pathways for this compound.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.com [fishersci.com]
- 10. m-Nitrobenzoyl chloride(121-90-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. savemyexams.com [savemyexams.com]
- 14. brainly.com [brainly.com]
- 15. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 16. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Friedel–Crafts Acylation [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Removal of thionyl chloride from 2-Methyl-4-nitrobenzoyl chloride synthesis
An essential, yet challenging, aspect of synthesizing 2-Methyl-4-nitrobenzoyl chloride is the effective removal of excess thionyl chloride (SOCl₂) post-reaction. As a Senior Application Scientist, this guide provides field-proven insights, troubleshooting protocols, and direct answers to common issues encountered by researchers and drug development professionals. Our focus is not just on the "how," but the critical "why" behind each procedural choice, ensuring both purity of the final product and safety in the laboratory.
The conversion of 2-methyl-4-nitrobenzoic acid to its acyl chloride is a standard nucleophilic acyl substitution, where thionyl chloride efficiently replaces the carboxylic acid's hydroxyl group with a chloride ion.[1][2][3] The mechanism involves an intermediate acyl chlorosulfite, which readily eliminates sulfur dioxide (SO₂) and a chloride ion to form the highly reactive acyl chloride product.[3][4][5] However, an excess of thionyl chloride is typically used to drive the reaction to completion, necessitating a robust purification strategy.
This guide is structured to help you navigate the complexities of this crucial step, from selecting the appropriate removal method to verifying the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride from my reaction mixture? A1: The two most common and effective methods are vacuum distillation and chemical quenching.[6] The choice depends heavily on the stability of your product (this compound), the scale of your reaction, and the required purity of the final compound.[6]
Q2: When is vacuum distillation the preferred method for thionyl chloride removal? A2: Vacuum distillation is the superior method when your product is sensitive to water or other protic quenching agents, which is often the case for highly reactive acyl chlorides like this compound.[6][7] It is also the safer and more manageable choice for large-scale reactions, as it avoids the significant exotherm associated with quenching.[6]
Q3: Under what circumstances should I consider chemical quenching? A3: Chemical quenching is a viable option for smaller-scale reactions where the product has known stability under aqueous workup conditions.[6] It is generally faster than setting up a distillation apparatus. However, given the reactivity of the acyl chloride functional group, this method carries a higher risk of hydrolyzing your product back to the starting carboxylic acid.[8][9]
Q4: What are the critical safety precautions when handling thionyl chloride? A4: Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent.[10][11] It reacts violently with water to release hazardous gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][12] All manipulations must be performed in a well-ventilated chemical fume hood.[13] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or PVC), and a lab coat.[11][13][14] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]
Q5: How can I be certain that all residual thionyl chloride has been removed? A5: A preliminary check is the absence of thionyl chloride's characteristic sharp, pungent odor.[6] For more rigorous, quantitative confirmation in sensitive applications, analytical techniques are recommended. These include Fourier-transform infrared (FTIR) spectroscopy to check for the disappearance of SOCl₂-related peaks, or chromatography methods like GC-MS.[6] For some applications, derivatization followed by HPLC can detect residues at ppm levels.[15]
Method Selection Guide
Choosing the correct purification strategy is critical for success. The following decision tree provides a logical framework for selecting the optimal method based on key experimental parameters.
Caption: Decision tree for selecting a thionyl chloride removal method.
Troubleshooting Guide 1: Removal by Vacuum Distillation
This is the most common and reliable method for purifying acyl chlorides. The goal is to remove the lower-boiling thionyl chloride from the higher-boiling product under reduced pressure, which prevents thermal decomposition.[6][16]
Key Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride (SOCl₂) | 118.97 | 74.6 | Reacts violently with water.[8] |
| This compound | 199.59 | > 200 (est.) | Heat-sensitive due to the nitro group.[1] |
| Toluene | 92.14 | 110.6 | Can be used to form an azeotrope for removing final traces of SOCl₂.[8][17] |
Experimental Protocol: Vacuum Distillation
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. lanxess.com [lanxess.com]
- 13. drexel.edu [drexel.edu]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Preventing Hydrolysis of 2-Methyl-4-nitrobenzoyl Chloride During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling highly reactive chemical intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Methyl-4-nitrobenzoyl chloride and facing challenges with its stability during reaction workup. Our goal is to provide you with the foundational knowledge and practical protocols to prevent unwanted hydrolysis and ensure the integrity of your synthesis.
Overview: The Challenge of a Highly Activated Acyl Chloride
This compound is a valuable synthetic intermediate, but its reactivity presents a significant handling challenge. The molecule's structure is key to both its utility and its instability. The potent electron-withdrawing effect of the nitro group (—NO₂) at the para-position dramatically increases the partial positive charge on the carbonyl carbon.[1][2] This heightened electrophilicity makes the acyl chloride exceptionally reactive toward nucleophiles—most notably, water.[2][3]
Even trace amounts of moisture, whether from solvents, glassware, or atmospheric humidity, can rapidly hydrolyze the acyl chloride to the corresponding 2-methyl-4-nitrobenzoic acid, releasing corrosive HCl gas in the process.[1][4] This not only results in yield loss but also complicates purification. This guide provides a series of frequently asked questions and robust protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significant loss of my product during workup. What is the likely cause?
A: The most probable cause is hydrolysis. The high reactivity of this compound means it readily undergoes nucleophilic acyl substitution with water.[1][5] This reaction converts your desired product into 2-methyl-4-nitrobenzoic acid, which is often a crystalline solid that may be difficult to separate from your target compound or subsequent products. The reaction is irreversible and can be catalyzed by the HCl it produces.
Below is a diagram illustrating the hydrolysis mechanism. The lone pair on the water molecule's oxygen attacks the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion.
Caption: The hydrolysis reaction pathway.
Q2: What are the most critical precautions to take before starting a workup?
A: The principle is simple: eliminate all sources of water. Acyl chlorides are among the least stable carboxylic acid derivatives and require strictly anhydrous conditions.[6][7]
-
Glassware: All glassware must be rigorously dried. Oven-drying at >120°C for at least four hours (preferably overnight) or flame-drying under a stream of inert gas (Nitrogen or Argon) are standard procedures.[8] Allow the glassware to cool to room temperature under an inert atmosphere before use.
-
Solvents: Use only anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Atmosphere: Conduct the entire workup under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the system.
Q3: How can I safely remove excess chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride without an aqueous quench?
A: This is a critical step. Never add water to quench these reagents if your goal is to isolate the acyl chloride. The recommended procedure is removal under reduced pressure.
-
Direct Evaporation: Both thionyl chloride (b.p. 79°C) and oxalyl chloride (b.p. 63°C) are volatile. They can be removed from the reaction mixture using a rotary evaporator. Ensure your vacuum pump is protected by a suitable trap (e.g., a base trap with NaOH pellets for acidic gases).
-
Co-evaporation (Azeotropic Removal): A highly effective technique is to add a dry, inert solvent like anhydrous toluene and evaporate the mixture.[9] Repeating this process 2-3 times helps chase out the last traces of the volatile reagent. Toluene is an excellent choice as it is non-nucleophilic and can form azeotropes with many impurities.
Q4: Is it ever acceptable to use a mild aqueous wash, for instance, with a saturated sodium bicarbonate (NaHCO₃) solution?
A: No. If you want to preserve the this compound, you must avoid all aqueous washes. Adding an aqueous bicarbonate solution is a common procedure to neutralize acid and remove water-soluble impurities, but in this case, it will violently and completely hydrolyze your product.[10][11] This step should only be used if the acyl chloride is an excess reagent that you intend to destroy after it has reacted to form a more stable derivative (like an ester or amide).
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Action |
| Low or zero yield of desired product. | Hydrolysis. The product decomposed during workup due to exposure to moisture. | Review all workup steps. Ensure glassware was bone-dry and solvents were anhydrous. Implement a strict inert atmosphere technique. |
| TLC analysis shows a new, highly polar spot at the baseline. | Formation of 2-methyl-4-nitrobenzoic acid. The carboxylic acid byproduct is much more polar than the acyl chloride and will stick to the silica gel baseline. | Confirm the identity of the spot by co-spotting with a sample of the starting carboxylic acid. If confirmed, hydrolysis has occurred. |
| Product appears as a sticky solid or oil instead of expected crystals. | Mixture of product and hydrolysis byproduct. The presence of the carboxylic acid can interfere with the crystallization of the acyl chloride. | Anhydrous purification is required. Consider vacuum distillation or recrystallization from a non-polar, anhydrous solvent like hexanes. |
| Vigorous, exothermic reaction and gas evolution observed during workup. | Unintentional quenching with a protic substance. Water, alcohols, or other nucleophilic solvents were accidentally introduced. | Immediately stop the addition. The acyl chloride is likely lost. Review the procedure to identify the source of contamination for future experiments. |
Experimental Protocols
Protocol 1: Workup by Direct Evaporation (Preferred Method)
This is the most common and effective method when the crude product is to be used directly in the next synthetic step.
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask to room temperature.
-
Inert Atmosphere: Ensure the flask is maintained under a positive pressure of nitrogen or argon.
-
Remove Volatiles: Connect the flask to a rotary evaporator equipped with an appropriate acid trap. Carefully remove the reaction solvent and any excess volatile reagents (e.g., SOCl₂).
-
Azeotropic Removal: Add anhydrous toluene (approx. 2-3 times the volume of the crude residue) to the flask.
-
Repeat Evaporation: Evaporate the toluene under reduced pressure. Repeat the toluene addition and evaporation two more times to ensure all volatile impurities are removed.[9]
-
Final Product: The resulting solid or oil is the crude this compound. Place it under high vacuum for 1-2 hours to remove the last traces of solvent. It can now be re-dissolved in an anhydrous solvent for the next reaction.
Protocol 2: Purification by Anhydrous Recrystallization
If the crude product requires further purification, recrystallization from a non-nucleophilic solvent is a viable option.
-
Solvent Selection: Choose a dry, non-polar solvent in which the acyl chloride is soluble at high temperatures but poorly soluble at low temperatures. Anhydrous hexanes or carbon tetrachloride are common choices.[12] Perform small-scale solubility tests to find the optimal solvent system.
-
Dissolution: Gently warm the crude acyl chloride in a minimal amount of the chosen hot, anhydrous solvent under an inert atmosphere until it fully dissolves.
-
Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath or freezer to induce crystallization.
-
Isolation: Isolate the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter funnel).
-
Washing: Quickly wash the crystals with a small amount of the cold, anhydrous recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Workup & Purification Decision Workflow
The following diagram outlines the decision-making process for handling the product after the reaction is complete.
Caption: Decision workflow for workup and purification.
References
- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. veeprho.com [veeprho.com]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. fiveable.me [fiveable.me]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
Characterization of impurities in 2-Methyl-4-nitrobenzoyl chloride
Of course. Here is a technical support guide on the characterization of impurities in 2-Methyl-4-nitrobenzoyl chloride.
Welcome to the technical support resource for this compound (CAS 30459-70-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. As a critical building block, particularly in the synthesis of pharmaceuticals like Tolvaptan, ensuring its purity is paramount for controlling downstream reaction yields, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during the handling, analysis, and characterization of this compound and its related impurities.
Understanding the Chemistry: Synthesis and Impurity Formation
The inherent reactivity of the acyl chloride functional group is a double-edged sword. While it makes this compound an excellent acylating agent, it also renders it highly susceptible to degradation and prone to specific process-related impurities.[3] A typical synthetic route involves the chlorination of 2-Methyl-4-nitrobenzoic acid, which itself can be synthesized via different pathways, each with a unique potential impurity profile.[3][4]
The following workflow illustrates the primary synthesis and the formation pathway of its most common impurity.
Caption: Synthesis of this compound and its primary degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect to find in a sample of this compound?
A: The most prevalent impurity is 2-Methyl-4-nitrobenzoic acid (CAS 1975-51-5).[5] This is the starting material for the final chlorination step but, more significantly, it is the product of hydrolysis.[3] this compound is extremely moisture-sensitive, and any exposure to atmospheric humidity or residual water in solvents will rapidly convert it back to the corresponding carboxylic acid.[6][7] Therefore, rigorous anhydrous handling and storage conditions are critical.[6]
Q2: Besides the hydrolysis product, what other process-related impurities might be present?
A: The impurity profile is highly dependent on the synthetic route used to produce the 2-Methyl-4-nitrobenzoic acid precursor.
-
Isomeric Impurities: If the precursor is made via oxidation of 4-nitro-o-xylene, you may encounter isomers such as 2-methyl-5-nitrobenzoic acid and dicarboxylic acids like 4-nitrophthalic acid .[4]
-
Residual Chlorinating Agents & Byproducts: If thionyl chloride (SOCl₂) is used for the chlorination step, residual sulfur chlorides may be present.[8] If DMF was used as a catalyst, carcinogenic byproducts like dimethylcarbamyl chloride could potentially form.[8]
-
Unreacted Starting Materials: Depending on the precursor synthesis, residual unreacted materials from those earlier steps could carry through.
Q3: My sample of this compound has a distinct pink or off-white color. Does this indicate impurity?
A: Not necessarily, but it warrants investigation. The typical appearance of this solid is described as "Pink to white".[9] While a pure, freshly prepared acyl chloride is often colorless or pale yellow, coloration can develop over time due to trace impurities or slight degradation. Color alone is not a reliable indicator of purity; chromatographic analysis is required for a definitive assessment.
Q4: How should I properly store this compound to minimize degradation?
A: To maintain its integrity, the compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[6] It should be kept in a tightly sealed container, preferably in a desiccator or a glove box, at refrigerated temperatures (2-8°C) to reduce the rate of any potential decomposition reactions.[9]
Troubleshooting Guides & Analytical Protocols
Problem 1: My primary peak for this compound is broad, splitting, or disappearing during reverse-phase HPLC analysis.
Causality: This is a classic analytical challenge caused by the high reactivity of the acyl chloride. The compound is hydrolyzing on the column in the aqueous mobile phase, leading to poor peak shape, streaking, and the appearance of the 2-Methyl-4-nitrobenzoic acid peak.[10] Direct analysis of this reactive species by standard HPLC is often not feasible.
Solution: In-Situ Derivatization for Stable Analysis. The most robust solution is to convert the acyl chloride into a stable, less reactive derivative immediately before analysis. Reacting it with an alcohol to form an ester is a common and effective strategy.[3]
Protocol: Methanol Derivatization for HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of your this compound sample into a clean, dry autosampler vial.
-
Solvent Addition: Add 1.0 mL of anhydrous acetonitrile to dissolve the sample. Cap and vortex briefly.
-
Derivatization: Add 50 µL of anhydrous methanol to the vial. The reaction to form the stable methyl 2-methyl-4-nitrobenzoate is nearly instantaneous.
-
Analysis: Immediately analyze the derivatized sample by HPLC. The original acyl chloride will now be observed as its methyl ester derivative. The primary impurity, 2-Methyl-4-nitrobenzoic acid, will not react and can be quantified alongside the ester.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for the acidic impurity. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 30% B to 90% B over 15 min | To elute both the polar acid and the less polar ester. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| UV Detection | 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
Problem 2: I have an unknown peak in my chromatogram. How do I identify it?
Causality: An unknown peak could be a process-related impurity, a degradation product, or an artifact from the sample preparation or analytical system. A systematic approach is required for identification.
Workflow: Stepwise Impurity Identification
-
Hypothesize Based on Process Knowledge: The most likely unknown is the hydrolysis product, 2-Methyl-4-nitrobenzoic acid. Obtain a reference standard for this compound.[5]
-
HPLC Co-injection:
-
Prepare a sample of your material as described in the derivatization protocol above.
-
Prepare a separate solution of the 2-Methyl-4-nitrobenzoic acid reference standard in acetonitrile.
-
Inject both samples separately to determine their retention times.
-
Spike your sample with a small amount of the reference standard solution and inject again. If the peak area of the unknown impurity increases without a new peak appearing, you have confirmed its identity as 2-Methyl-4-nitrobenzoic acid.
-
-
LC-MS Analysis: If the peak is not the hydrolysis product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step.[6]
-
Analyze the underivatized sample (dissolved in anhydrous acetonitrile) via direct infusion or a rapid, non-aqueous LC method if possible.
-
Obtain the mass-to-charge ratio (m/z) of the unknown peak.
-
Compare this mass to the molecular weights of other potential impurities (see table below).
-
Table of Potential Impurities and Their Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
|---|---|---|---|
| 2-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Hydrolysis / Starting Material[11] |
| 2-Methyl-5-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Isomeric Impurity[4] |
| 4-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | Synthesis Byproduct[4] |
-
NMR Spectroscopy: For definitive structural elucidation, especially to differentiate between isomers (e.g., 2-methyl-4-nitrobenzoic acid vs. 2-methyl-5-nitrobenzoic acid), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[6] The proton and carbon chemical shifts will provide unambiguous evidence of the substituent pattern on the aromatic ring. Reference spectra for this compound are available.[12]
By employing these structured FAQs and troubleshooting guides, you can more effectively anticipate, identify, and control the impurities in your this compound, leading to more robust and reproducible synthetic outcomes.
References
- 1. This compound | 30459-70-2 [chemicalbook.com]
- 2. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 3. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 4. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. fishersci.com [fishersci.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. reddit.com [reddit.com]
- 11. 2-Methyl-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 12. This compound(30459-70-2) 1H NMR [m.chemicalbook.com]
Storage and handling recommendations for 2-Methyl-4-nitrobenzoyl chloride
Answering the user's request.## Technical Support Center: 2-Methyl-4-nitrobenzoyl Chloride
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 30459-70-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on storage, handling, and troubleshooting for experiments involving this highly reactive acylating agent. Our goal is to synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Concepts: Storage, Stability & Handling FAQs
This section addresses the most frequent questions regarding the fundamental properties and safe management of this compound. Proper storage and handling are paramount to preserving its reactivity and ensuring experimental success.
Q1: What are the ideal long-term storage conditions for this compound?
A: The optimal storage conditions are designed to mitigate its two primary vulnerabilities: moisture and heat. It should be stored at 2-8°C in a refrigerator.[1] Crucially, the container must be tightly sealed and stored under an inert atmosphere , such as nitrogen or argon.[1][2] This is because acyl chlorides are highly susceptible to hydrolysis.[3][4] Any ingress of atmospheric moisture will lead to the slow degradation of the reagent into the corresponding carboxylic acid (2-methyl-4-nitrobenzoic acid) and corrosive hydrogen chloride (HCl) gas.[5]
Q2: My this compound appears clumpy, discolored, or has a sharp acidic smell. Is it still viable for my synthesis?
A: These are classic indicators of degradation. A sharp, pungent odor is a tell-tale sign of hydrogen chloride (HCl) gas, which is a byproduct of hydrolysis.[5] The reagent should be a pink to white solid; significant discoloration or a change in consistency (e.g., becoming sticky or partially liquefied) suggests the presence of impurities, primarily the corresponding carboxylic acid.[1] While a small amount of degradation might be acceptable for some robust reactions, for sensitive syntheses requiring precise stoichiometry, using a compromised reagent is highly discouraged as it will lead to lower yields and purification difficulties.[4]
Q3: What are the primary safety hazards I should be aware of when working with this compound?
A: this compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[6] It is also toxic if inhaled or swallowed. The compound is a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.[5] Due to its reactivity with water, it can liberate toxic and corrosive hydrogen chloride gas, which is a severe respiratory irritant.[5] Always handle this reagent within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[2][7]
Q4: How should I properly handle and weigh the reagent to prevent atmospheric exposure?
A: To maintain the integrity of the reagent, it is critical to minimize its exposure to air and moisture.[8] The best practice is to handle it within a glovebox under an inert atmosphere. If a glovebox is unavailable, work quickly and efficiently. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. Use dry glassware and utensils. Once the desired amount is weighed, promptly reseal the container, purge the headspace with an inert gas like nitrogen or argon, and return it to cold storage.
Section 2: Troubleshooting Experimental Protocols
Acylation reactions using this compound are powerful but can be prone to specific issues. This section provides a logical framework for diagnosing and solving common experimental failures.
Q1: My acylation reaction has a very low yield or did not proceed at all. What are the most likely causes?
A: Low or no yield in acylation reactions with this reagent typically points to one of three issues:
-
Reagent Degradation: The most common culprit is hydrolysis of the acyl chloride. If the reagent was exposed to moisture, it has likely converted to the unreactive 2-methyl-4-nitrobenzoic acid.[4] This can happen during storage or during the reaction setup.
-
Deactivated Substrate: Friedel-Crafts acylation and similar reactions are sensitive to the electronic nature of the substrate. The potent electron-withdrawing nitro group on the acyl chloride already makes the reaction challenging.[9] If your aromatic substrate also contains deactivating groups, the reaction may fail to proceed, even with a strong Lewis acid catalyst like AlCl₃.[9]
-
Moisture Contamination: The presence of even trace amounts of water in your solvent, on your glassware, or in your starting materials will rapidly quench the acyl chloride and deactivate the Lewis acid catalyst.[9][10] It is imperative to use anhydrous solvents and oven-dried glassware, and to run the reaction under a strictly inert atmosphere.[10]
Q2: My reaction produced the desired product, but it is contaminated with 2-methyl-4-nitrobenzoic acid. How can I prevent this?
A: The presence of 2-methyl-4-nitrobenzoic acid is a direct result of hydrolysis.[4][11] This contamination occurred either because the starting acyl chloride was already partially hydrolyzed or because moisture was introduced during the reaction. To prevent this, ensure your reagent is pure and your reaction conditions are scrupulously anhydrous.[10] During the work-up, a wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove the acidic carboxylic acid impurity from your organic layer.[9]
Q3: I am attempting to acylate a molecule with multiple nucleophilic sites (e.g., an amino alcohol) and I'm getting a mixture of products (di-acylation, O-acylation). How can I improve selectivity for mono-N-acylation?
A: Achieving selectivity is a common challenge due to the high reactivity of this compound.[4] Several strategies can be employed to favor mono-acylation at the most nucleophilic site (typically the amine):
-
Control Stoichiometry: Use a slight deficit or an equimolar amount (0.95 to 1.05 equivalents) of the acyl chloride relative to your substrate. This limits the availability of the acylating agent, reducing the probability of multiple additions.[10]
-
Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C). This slows down the reaction rate, enhancing the inherent reactivity difference between the nucleophiles (amines are generally more nucleophilic than alcohols) and allowing for greater control.[4][10]
-
Slow, Dropwise Addition: Dissolve the acyl chloride in an anhydrous solvent and add it slowly (dropwise) to the stirred solution of your substrate. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the most reactive site.[10]
-
Use of Protecting Groups: For complex molecules where inherent reactivity differences are insufficient, consider using a protecting group strategy. For instance, you could protect the alcohol function, perform the N-acylation, and then deprotect the alcohol.[10]
Section 3: Data Tables & Protocols
For quick reference and practical application, this section contains summarized data and a detailed experimental protocol.
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C[1] | Prevents thermal decomposition and reduces vapor pressure. |
| Atmosphere | Store under inert gas (Nitrogen or Argon).[2] | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, original manufacturer's container. | Minimizes moisture ingress and contamination. |
| Handling Area | Certified chemical fume hood.[2] | Protects user from corrosive and toxic fumes (HCl). |
| PPE | Impervious gloves, safety goggles with side shields, lab coat.[2][12] | Prevents skin/eye contact with the corrosive solid. |
| Incompatibilities | Water, alcohols, strong oxidizing agents, bases.[5] | Reacts vigorously, leading to degradation and gas evolution. |
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol provides a standardized workflow for a typical acylation reaction. Note: This is a general guideline and may require optimization for your specific substrate.
-
Preparation:
-
Oven-dry all glassware (round-bottom flask, dropping funnel, magnetic stir bar) and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Assemble the glassware for reaction under an inert atmosphere.
-
-
Reagent Setup:
-
In the reaction flask, dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., Dichloromethane or THF).[10]
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Acyl Chloride Addition:
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Transfer this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes.[10] Maintain the reaction temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[10]
-
-
Work-up:
-
Once complete, cool the mixture back to 0 °C and carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally, brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude amide product by recrystallization or column chromatography as required.
-
Section 4: Visual Troubleshooting Guides
The following diagrams provide logical workflows for common challenges encountered when using this compound.
Caption: Decision tree for assessing reagent quality.
Caption: Workflow for diagnosing low-yield acylation reactions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.se [fishersci.se]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Tolvaptan Intermediates
This guide is designed for researchers, chemists, and process development professionals encountering yield-related challenges during the synthesis of key intermediates for Tolvaptan. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework based on chemical principles and field-proven insights to empower you to diagnose and resolve common issues in your laboratory.
Part 1: The Critical Acylation Step - Formation of the Benzazepine Core
A pivotal and often challenging step in many Tolvaptan syntheses is the N-acylation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. This reaction forms the core structure to which the rest of the molecule is appended. Low yields at this stage can significantly impact the overall efficiency of the synthesis.
Frequently Asked Questions (FAQs): N-Acylation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
Question 1: My N-acylation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with 2-methyl-4-nitrobenzoyl chloride is resulting in a low yield. What are the likely causes?
Answer:
Low yields in this N-acylation are frequently traced back to a few key factors related to the reactivity of the starting materials and the reaction conditions.
-
Incomplete Reaction: The primary cause is often an incomplete reaction due to insufficient activation of the acylating agent or suboptimal reaction conditions.
-
Side Reactions: The presence of the amide proton on the benzazepine can lead to side reactions if not properly controlled.
-
Reagent Purity: Impurities in either the benzazepine starting material or the acyl chloride can inhibit the reaction or lead to the formation of byproducts.
Troubleshooting Protocol:
-
Assess Reagent Quality:
-
Ensure the 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is pure and dry. Residual starting materials from its synthesis can interfere with the acylation.
-
Verify the purity of the this compound. It should be free of the corresponding carboxylic acid, which will not participate in the reaction under these conditions.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base such as triethylamine or N,N-diisopropylethylamine is typically used to scavenge the HCl generated during the reaction. Ensure at least a stoichiometric amount of base is used.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or toluene is recommended to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is typically performed at a low temperature (0 °C) to control the exothermic reaction and minimize side products, followed by warming to room temperature to drive the reaction to completion.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials and the appearance of the product. If the reaction stalls, a slight increase in temperature or an additional charge of the acyl chloride and base may be necessary.
-
Question 2: I am observing the formation of multiple products in my N-acylation reaction. What are these impurities and how can I prevent them?
Answer:
The formation of multiple products often points to side reactions involving the starting materials or impurities.
-
O-Acylation: While less common for amides, under certain conditions, acylation could potentially occur at the carbonyl oxygen, leading to an unstable intermediate that can participate in further reactions.
-
Diacylation: If the reaction conditions are too harsh, it is possible, though unlikely, to see evidence of further reactions.
-
Impurities from Starting Materials: The most common source of multiple products is impurities in the starting materials reacting to form their own acylated derivatives.
Preventative Measures:
-
Strict Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride to ensure complete conversion of the starting benzazepine without promoting side reactions.
-
Controlled Addition: Add the acyl chloride dropwise to the solution of the benzazepine and base at a low temperature to maintain control over the reaction.
-
Purification of Starting Materials: If side products persist, consider purifying the 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine via recrystallization or column chromatography before use.
Part 2: The Chemoselective Nitro Reduction
The reduction of the nitro group on the 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is a critical transformation to install the amine functionality required for the final coupling step. The primary challenge here is to achieve complete reduction of the nitro group without affecting the ketone and chloro functionalities on the benzazepine ring.
Frequently Asked Questions (FAQs): Reduction of the Nitro Group
Question 3: I am struggling with the selective reduction of the nitro group to an amine without reducing the ketone. What are the best practices?
Answer:
The key to this step is choosing a reducing agent that is chemoselective for the nitro group.
-
Common Reducing Agents:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups like ketones.[1]
-
Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): Another robust and cost-effective method for this transformation.[1]
-
Catalytic Hydrogenation (H₂/Pd/C): While effective, this method can sometimes lead to the reduction of the ketone or dehalogenation if the conditions are not carefully controlled.
-
Recommended Protocol using Tin(II) Chloride:
-
Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a stoichiometric excess of SnCl₂·2H₂O (typically 4-5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the reaction and quench by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and extract the product into an organic solvent.
Question 4: My nitro group reduction is incomplete, or I am observing dehalogenation. How can I troubleshoot this?
Answer:
-
Incomplete Reduction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent.
-
Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to go to completion.
-
Solvent: The choice of solvent can impact the solubility of the starting material and the efficiency of the reduction. Experiment with different solvents if necessary.
-
-
Dehalogenation:
-
This is a more common issue with catalytic hydrogenation. To minimize dehalogenation:
-
Catalyst Choice: Use a less active catalyst or a poisoned catalyst.
-
Hydrogen Pressure: Use a lower hydrogen pressure.
-
Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
Alternative Reagents: If dehalogenation remains a problem, switching to a chemical reducing agent like SnCl₂ or Fe is the most reliable solution.
-
-
Part 3: The Final Amidation - Forming the Precursor
The final key step is the amidation of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with 2-methylbenzoyl chloride to yield the direct precursor to Tolvaptan.
Frequently Asked Questions (FAQs): Final Amidation Step
Question 5: I am experiencing low yields in the final amidation step. What are the critical parameters to control?
Answer:
Similar to the first acylation, the success of this step hinges on proper activation and control.
-
Base: A non-nucleophilic base is essential to prevent unwanted side reactions with the acyl chloride. Pyridine or triethylamine are commonly used.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are crucial.
-
Temperature Control: The reaction should be initiated at a low temperature (0 °C) and then allowed to warm to room temperature.
-
Reagent Purity: The purity of the amine intermediate is critical. Any residual reducing agent or byproducts from the previous step can interfere with the amidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Tolvaptan intermediate synthesis.
Data Summary
| Step | Key Intermediate | Common Issue | Recommended Solvent | Recommended Temp. | Key Reagent |
| N-Acylation | 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Low Yield / Incomplete Rxn | DCM, Toluene | 0 °C to RT | This compound, Triethylamine |
| Nitro Reduction | 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Incomplete Reduction / Dehalogenation | Ethanol, Ethyl Acetate | Reflux | SnCl₂·2H₂O or Fe/HCl |
| Final Amidation | N-[4-[(7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide | Low Yield / Impurities | DCM, THF | 0 °C to RT | 2-methylbenzoyl chloride, Pyridine |
References
Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrobenzoyl Chloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Methyl-4-nitrobenzoyl chloride emerges as a highly valuable reagent, particularly in the synthesis of pharmaceutical intermediates.[1][2][3] Its utility is exemplified in the synthesis of precursors for Tolvaptan, a selective vasopressin V2 receptor antagonist.[2][3] A comprehensive understanding of its spectroscopic properties is not merely academic; it is a critical component of quality control, reaction monitoring, and structural verification. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this compound, presents a comparative overview with alternative acylating agents, and details the necessary experimental protocols.
The Spectroscopic Signature of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of organic compounds. The electronic environment of each proton and carbon atom is exquisitely sensitive to the surrounding functional groups, offering a detailed structural map.
1H NMR Spectral Analysis
The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The electron-withdrawing nature of the nitro (-NO₂) and acyl chloride (-COCl) groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) due to deshielding effects.[1] Conversely, the electron-donating methyl (-CH₃) group imparts a shielding effect on adjacent protons.[1]
Based on established principles of NMR spectroscopy and predicted data, the following assignments can be made:[1]
-
Aromatic Protons (7.5 - 8.5 ppm): The three protons on the aromatic ring will appear in this region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the substituents.
-
H-6: This proton, being ortho to the methyl group and meta to the nitro group, is expected to be the most upfield of the aromatic protons and will likely appear as a doublet.[1]
-
H-5: Positioned ortho to the nitro group and meta to the methyl group, this proton is expected to appear as a doublet of doublets.[1]
-
H-3: This proton is situated ortho to the acyl chloride and the methyl group and is predicted to be a doublet.[1]
-
-
Methyl Protons (2.4 - 2.6 ppm): The three protons of the methyl group are chemically equivalent and will therefore appear as a sharp singlet in a more upfield region of the spectrum.[1]
13C NMR Spectral Analysis
The 13C NMR spectrum provides complementary information on the carbon framework of the molecule. Key predicted chemical shifts for this compound are as follows:[1]
-
Carbonyl Carbon (-COCl): This carbon is highly deshielded due to the adjacent electronegative oxygen and chlorine atoms, causing it to resonate significantly downfield, typically in the range of 165 - 175 ppm.[1]
-
Aromatic Carbons: The carbons of the benzene ring will appear in the region of 120 - 155 ppm. The carbon attached to the nitro group (C-4) and the carbon bearing the acyl chloride (C-1) will be the most deshielded among the aromatic carbons.
-
Methyl Carbon (-CH₃): The carbon of the methyl group is shielded and will appear at a much higher field, typically around 20-22 ppm.[1]
Comparative Analysis with Alternative Acylating Agents
The choice of an acylating agent is a critical decision in synthesis design. Below is a comparison of this compound with two common alternatives, 4-Nitrobenzoyl chloride and 2-Methylbenzoyl chloride, highlighting their key spectroscopic and reactive differences.
| Feature | This compound | 4-Nitrobenzoyl Chloride | 2-Methylbenzoyl Chloride |
| Reactivity | Highly reactive due to the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon.[1] | Also highly reactive due to the electron-withdrawing nitro group.[4] | Moderately reactive; the methyl group is weakly electron-donating.[5] |
| Steric Hindrance | The ortho-methyl group can introduce steric hindrance, potentially influencing regioselectivity in reactions.[1] | Less sterically hindered than the 2-methyl substituted analogue. | The ortho-methyl group introduces steric hindrance.[5] |
| 1H NMR Aromatic Region | Complex splitting pattern with three distinct aromatic protons.[1] | Simpler AA'BB' system with two doublets.[4][6] | Four distinct aromatic protons with complex splitting.[5] |
| 13C NMR Carbonyl Shift | Predicted around 165 - 175 ppm.[1] | Approximately 167.5 ppm.[4] | Predicted around 169.5 ppm.[5] |
This comparison underscores that while all three are effective acylating agents, the substitution pattern on the aromatic ring significantly modulates their reactivity and provides a distinct spectroscopic fingerprint.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer)
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Number of Scans: Acquire 16 scans to ensure a good signal-to-noise ratio.
-
Acquisition Time: An acquisition time of approximately 4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 2 seconds should be used.
13C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Number of Scans: A higher number of scans (e.g., 1024) is necessary due to the lower natural abundance of 13C.
-
Acquisition Time: An acquisition time of around 1.5 seconds is appropriate.
-
Relaxation Delay: A 2-second relaxation delay is recommended.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).[4]
Visualizing the Molecular Structure and Synthesis
The following diagrams illustrate the molecular structure of this compound and a general scheme for its synthesis.
Caption: Molecular structure of this compound.
Caption: General synthesis of this compound.
Conclusion
This compound is a pivotal intermediate in organic synthesis, and a thorough understanding of its spectroscopic properties is essential for its effective utilization. This guide has provided a detailed analysis of its predicted 1H and 13C NMR spectra, a comparative overview with related acylating agents, and a robust experimental protocol for spectral acquisition. By leveraging this information, researchers can confidently employ this versatile reagent in their synthetic endeavors, ensuring the integrity and purity of their target molecules.
References
A Comparative Guide to the FT-IR Analysis of 2-Methyl-4-nitrobenzoyl Chloride and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible synthesis. 2-Methyl-4-nitrobenzoyl chloride is a key building block in the synthesis of various pharmaceuticals, including being an intermediate in the production of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia.[1][2][3][4] Its reactivity and, therefore, its utility in synthesis are dictated by the interplay of its three functional groups: the acyl chloride, the nitro group, and the methyl group on the aromatic ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for confirming the identity and purity of such critical intermediates.
This guide provides an in-depth technical comparison of the FT-IR spectral features of this compound with structurally similar compounds. We will delve into the causality behind experimental choices for sample analysis, present a detailed interpretation of the spectral data, and offer a logical workflow for distinguishing between these molecules, ensuring the scientific integrity and trustworthiness of your analytical procedures.
I. FT-IR Spectroscopy of this compound: An Experimental and Interpretive Overview
FT-IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For this compound, the key vibrational modes are associated with the C=O stretch of the acyl chloride, the N-O stretches of the nitro group, and the various vibrations of the substituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Given the reactive and moisture-sensitive nature of acyl chlorides, Attenuated Total Reflectance (ATR)-FTIR is the recommended technique for analysis.[5][6] This method requires minimal sample preparation, reducing the risk of hydrolysis of the acyl chloride to the corresponding carboxylic acid, and is well-suited for both solid and liquid samples.[5][6][7]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental interferences.
-
Sample Application: Place a small amount of this compound (typically a few milligrams for a solid, or a single drop for a liquid) directly onto the center of the ATR crystal.[6]
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Consistent pressure is crucial for reproducible results.
-
Data Acquisition: Collect the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing and Cleaning: The instrument software will automatically perform a background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., dry isopropanol or acetone) and a soft, non-abrasive wipe immediately after the measurement to prevent cross-contamination.
Causality of Experimental Choices:
-
Why ATR? Acyl chlorides readily react with atmospheric moisture. Traditional transmission methods, such as preparing KBr pellets, can expose the sample to moisture, leading to the appearance of a broad O-H stretch from the corresponding carboxylic acid in the spectrum, thus compromising the analysis.[8] ATR minimizes this risk by analyzing the sample directly in its neat form.[5]
-
Why a Diamond Crystal? Diamond is a robust and chemically inert material, making it ideal for analyzing a wide range of chemicals, including reactive compounds, without being damaged.[5]
-
Why Consistent Pressure? The depth of penetration of the IR beam into the sample is dependent on the quality of contact between the sample and the ATR crystal. Consistent pressure ensures a reproducible path length, which is critical for quantitative analysis and spectral comparisons.
Spectral Interpretation of this compound
The FT-IR spectrum of this compound is characterized by several strong, diagnostic absorption bands. The following table summarizes the expected key peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~1800 | Strong | Acyl Chloride | C=O Stretch |
| ~1530 | Strong | Aromatic Nitro Group | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Aromatic Nitro Group | Symmetric NO₂ Stretch |
| 3100-3000 | Medium-Weak | Aromatic Ring | C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic Ring | C=C Stretch |
| ~850 | Medium-Strong | Aromatic Ring | C-H Out-of-Plane Bend |
Molecular Structure and Key Vibrational Modes
Caption: Molecular structure of this compound with key IR vibrational modes highlighted.
II. Comparative FT-IR Analysis: Distinguishing this compound from its Analogs
To underscore the diagnostic power of FT-IR spectroscopy, we will compare the expected spectrum of this compound with three structurally related compounds:
-
Benzoyl Chloride: The parent compound lacking the methyl and nitro substituents.
-
4-Nitrobenzoyl Chloride: Lacks the methyl group.
-
2-Methylbenzoyl Chloride: Lacks the nitro group.
The presence or absence of the characteristic absorption bands for the nitro and methyl groups allows for unambiguous differentiation.
| Compound | Key Diagnostic Peaks (cm⁻¹) |
| This compound | ~1800 (C=O) , ~1530 (asym. NO₂) , ~1350 (sym. NO₂) |
| Benzoyl Chloride[9][10][11] | ~1774 (C=O) |
| 4-Nitrobenzoyl Chloride[2][12][13][14] | ~1770 (C=O), ~1525 (asym. NO₂), ~1350 (sym. NO₂) |
| 2-Methylbenzoyl Chloride[1][15] | ~1780 (C=O) |
Logical Workflow for Compound Differentiation via FT-IR dot digraph "FTIR_Differentiation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Acquire FT-IR Spectrum", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_nitro [label="Presence of strong peaks at\n~1530 cm⁻¹ and ~1350 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_methyl_with_nitro [label="Presence of C-H stretches\n(aliphatic) ~2900-3000 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_methyl_without_nitro [label="Presence of C-H stretches\n(aliphatic) ~2900-3000 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
compound1 [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; compound2 [label="4-Nitrobenzoyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; compound3 [label="2-Methylbenzoyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; compound4 [label="Benzoyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_nitro; check_nitro -> check_methyl_with_nitro [label="Yes"]; check_nitro -> check_methyl_without_nitro [label="No"];
check_methyl_with_nitro -> compound1 [label="Yes"]; check_methyl_with_nitro -> compound2 [label="No"];
check_methyl_without_nitro -> compound3 [label="Yes"]; check_methyl_without_nitro -> compound4 [label="No"]; }
References
- 1. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 30459-70-2 [chemicalbook.com]
- 4. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 5. mt.com [mt.com]
- 6. labcompare.com [labcompare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Benzoyl chloride [webbook.nist.gov]
- 11. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 4-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 15. Benzoyl chloride, 2-methyl- [webbook.nist.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzoyl chloride is a reactive acyl chloride derivative of toluene, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, incorporating a reactive carbonyl group, a nitro functionality, and a chlorine atom, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures, for purity assessment, and for metabolic studies. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, compares alternative ionization techniques, and presents a detailed experimental protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern of this compound under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. This creates a characteristic mass spectrum that can be used as a molecular fingerprint for structural elucidation.[2] The fragmentation of this compound (Molecular Weight: 199.59 g/mol ) is anticipated to be driven by the presence of its key functional groups: the acyl chloride, the nitro group, and the methyl-substituted aromatic ring.[3][4]
The initial event in EI-MS is the removal of an electron to form the molecular ion (M•+), which for this compound will appear at a mass-to-charge ratio (m/z) of 199. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak at M+2 (m/z 201) with roughly one-third the intensity of the molecular ion peak is expected.[3]
The primary fragmentation pathways are predicted to be as follows:
-
Loss of Chlorine Radical: The C-Cl bond is relatively weak and can readily undergo homolytic cleavage to lose a chlorine radical (•Cl), resulting in the formation of the 2-methyl-4-nitrobenzoyl cation at m/z 164 . This is often a prominent peak in the mass spectra of benzoyl chlorides.
-
Formation of the 2-Methyl-4-nitrophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-methyl-4-nitrobenzoyl cation (m/z 164) leads to the formation of the 2-methyl-4-nitrophenyl cation at m/z 136 .
-
Fragmentation of the Nitro Group: Aromatic nitro compounds are known to exhibit characteristic fragmentation patterns involving the nitro group.[5]
-
Loss of Nitrogen Monoxide (NO): The 2-methyl-4-nitrophenyl cation (m/z 136) can lose a neutral NO radical, yielding a fragment at m/z 106 .
-
Loss of Nitrogen Dioxide (NO₂): Alternatively, the 2-methyl-4-nitrophenyl cation (m/z 136) can lose a neutral NO₂ molecule, resulting in a fragment at m/z 90 .
-
-
Formation of the Tropylium Ion: The fragment at m/z 90, corresponding to the methylphenyl cation, can undergo rearrangement to the more stable tropylium ion.
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Comparison of Ionization Techniques
While EI is a powerful tool for structural elucidation, its high energy can sometimes lead to the absence or very low abundance of the molecular ion, making molecular weight determination challenging. For molecules like this compound, which are reactive, alternative "soft" ionization techniques can provide complementary information.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[2] | Provides detailed structural information from the rich fragmentation pattern. Well-established and reproducible libraries for compound identification. | Molecular ion may be weak or absent. Not suitable for thermally labile or non-volatile compounds. |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction.[2] | "Softer" than EI, producing a more abundant protonated molecule [M+H]⁺ or adduct ions, aiding in molecular weight determination. Less fragmentation simplifies the spectrum. | Less structural information from fragmentation. Sensitivity can be dependent on the choice of reagent gas. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution.[6] | A very soft ionization technique suitable for polar and large molecules. Can be coupled with liquid chromatography (LC). Produces multiply charged ions for high molecular weight compounds. | Not ideal for non-polar compounds. The reactivity of the acyl chloride with protic solvents used in LC-ESI can be a significant challenge, potentially leading to the analysis of degradation products. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then ionizes the analyte.[6] | Suitable for less polar and more volatile compounds than ESI. Can be coupled with LC and tolerates higher flow rates. | Analyte must be thermally stable enough to be vaporized. Fragmentation is more common than in ESI. |
For a comprehensive analysis of this compound, a combined approach using both a hard ionization technique like EI (via GC-MS) for structural confirmation and a soft ionization technique like CI (also via GC-MS) or potentially APCI (via LC-MS with aprotic solvents) for unambiguous molecular weight determination would be ideal.
Experimental Protocol: GC-MS Analysis of this compound
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. Due to the reactive nature of the acyl chloride, care must be taken to ensure an inert system to prevent degradation.
1. Sample Preparation
-
Rationale: Proper sample preparation is critical to ensure the integrity of the analyte. Anhydrous solvents are necessary to prevent hydrolysis of the benzoyl chloride.
-
Procedure:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in 1 mL of a dry, aprotic solvent such as dichloromethane or ethyl acetate to create a stock solution.
-
Perform serial dilutions of the stock solution with the same anhydrous solvent to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
2. Gas Chromatography (GC) Conditions
-
Rationale: The GC conditions are optimized to achieve good separation of the analyte from any impurities or degradation products while maintaining its thermal stability. A non-polar capillary column is generally suitable for this type of aromatic compound.
-
Instrument: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
Rationale: Standard EI conditions are used to generate a reproducible fragmentation pattern.
-
Instrument: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Analysis
-
Procedure:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (m/z 199) and the M+2 isotopic peak (m/z 201).
-
Analyze the fragmentation pattern and compare it to the predicted fragments (m/z 164, 136, 106, 90).
-
If available, compare the obtained spectrum with a library spectrum for confirmation.
-
The following diagram outlines the general workflow for the GC-MS analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound under electron ionization is predicted to be characterized by the initial loss of the chlorine radical, followed by the loss of carbon monoxide and subsequent fragmentation of the nitro group. This detailed fragmentation provides a reliable fingerprint for its identification. While EI-MS is a robust technique for this purpose, complementary soft ionization methods can be valuable for confirming the molecular weight. The provided GC-MS protocol offers a starting point for the reliable analysis of this important chemical intermediate, emphasizing the need for anhydrous conditions to maintain sample integrity.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 4. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-chloro-4-nitrobenzoate [webbook.nist.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-4-nitrobenzoyl Chloride
Introduction: The Analytical Imperative for a Reactive Intermediate
2-Methyl-4-nitrobenzoyl chloride (C₈H₆ClNO₃, CAS No: 30459-70-2) is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist.[1][2][3] The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.
The primary analytical challenge in assessing the purity of this compound lies in its inherent reactivity. As an acyl chloride, it is extremely susceptible to hydrolysis, readily reacting with ambient moisture to form its corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid.[4][5] This rapid degradation necessitates analytical methods that are not only precise and accurate but also meticulously designed to prevent alteration of the sample during analysis. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this critical intermediate.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Behind Method Selection: HPLC is arguably the most suitable technique for the purity assay of this compound. Its key advantage is the ability to perform separations at ambient temperature, which minimizes the risk of thermal degradation. While the compound's reactivity with protic solvents like water is a concern, a well-designed RP-HPLC method using a rapid gradient elution can successfully analyze the compound before significant on-column hydrolysis occurs. This approach allows for the simultaneous quantification of the parent compound and its primary, non-volatile hydrolysis impurity, 2-methyl-4-nitrobenzoic acid.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler with temperature control (set to 4 °C), column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation (Critical Step):
-
Solvent: Use anhydrous acetonitrile for all dilutions.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample at the same concentration as the standard.
-
Procedure: Perform all dilutions rapidly in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box) to minimize exposure to moisture. Immediately cap vials and place them in a cooled (4 °C) autosampler tray. Analyze samples as quickly as possible after preparation.
-
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Method Selection: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For this compound, its utility lies in identifying potential volatile impurities from the synthesis process (e.g., residual solvents or starting materials like 2-methyl-4-nitroaniline precursors). However, direct GC analysis of the acyl chloride is challenging due to its high reactivity and potential for thermal degradation in the hot injector port.[5] The primary hydrolysis product is non-volatile and cannot be analyzed by GC without derivatization. Therefore, GC-MS should be considered a complementary technique to HPLC for a full impurity profile, rather than the primary method for purity assay.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system equipped with a split/splitless inlet, coupled to a Mass Spectrometric detector (e.g., a single quadrupole).
-
-
Chromatographic Conditions:
-
Column: Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1 ratio), 250 °C. Use a deactivated, glass wool-packed liner.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-350 amu.
-
-
Sample Preparation:
-
Solvent: Use a high-purity, anhydrous solvent such as dichloromethane or toluene.
-
Procedure: Prepare a dilute solution (e.g., 100-200 µg/mL) in the chosen anhydrous solvent. Analyze immediately after preparation.
-
GC-MS Workflow Diagram
Caption: GC-MS workflow for identifying volatile impurities in this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical goal. For an accurate purity value and quantification of the most likely degradation product, HPLC is superior. For identifying unknown volatile impurities, GC-MS provides unparalleled identification capabilities.
Performance Data Summary
The following table presents a comparative summary of the expected performance of each method, grounded in established principles of analytical procedure validation as outlined in guidelines such as ICH Q2(R1).[6][7]
| Parameter | HPLC with UV Detection | GC-MS | Justification |
| Specificity | Excellent. Can resolve the main peak from its primary hydrolysis product and other related substances. | Moderate. Excellent for volatile impurities, but cannot detect the non-volatile hydrolysis product. Potential for on-column degradation can compromise specificity. | |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% (for volatile impurities) | GC-MS offers higher sensitivity for amenable compounds, but HPLC is sufficient for typical purity requirements. |
| Linearity (R²) | >0.999 | >0.995 | Both techniques offer excellent linearity, but HPLC is often more robust for quantitative assays of this compound type. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC precision is generally better due to lower sample preparation variability and the absence of thermal stress in a hot injector. |
| Robustness | Good. Minor changes in mobile phase composition or temperature have a predictable impact. | Moderate. Highly sensitive to inlet activity, liner cleanliness, and temperature, which can lead to variable degradation. | |
| Primary Application | Purity Assay & Stability Testing. | Identification of Volatile Impurities. | The methods are suited for different, complementary purposes. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals tasked with the quality control of this compound, a dual-pronged approach is recommended, with HPLC serving as the primary workhorse.
-
Primary Method for Purity and Assay: RP-HPLC with UV detection is the recommended method. Its ability to operate at ambient temperatures and effectively separate the parent compound from its principal, non-volatile hydrolysis product makes it the most reliable and robust choice for routine purity analysis and stability studies. Adherence to strict anhydrous and rapid sample preparation protocols is critical for accurate results.
-
Complementary Method for Impurity ID: GC-MS should be employed as a complementary, orthogonal technique. It is invaluable for identifying and controlling for volatile organic impurities that may originate from the synthetic process but is not suitable as a standalone method for determining the overall purity of this compound due to the compound's reactivity and the non-volatile nature of its main degradant.
By leveraging the strengths of both techniques, a comprehensive and scientifically sound understanding of the purity profile of this compound can be achieved, ensuring the quality of this vital pharmaceutical intermediate. The validation of these analytical procedures should be conducted in accordance with the principles outlined in USP General Chapter <621> Chromatography[8][9] and ICH Q2(R1) Validation of Analytical Procedures.[6][10]
References
- 1. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 2. This compound | 30459-70-2 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. usp.org [usp.org]
- 9. Chromatography [usp.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Reactivity of 2-Methyl-4-nitrobenzoyl Chloride and Other Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Benzoyl chlorides, as a class of highly reactive carboxylic acid derivatives, are workhorses in this domain. However, their reactivity is not monolithic; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of 2-Methyl-4-nitrobenzoyl chloride against a curated set of analogues: benzoyl chloride, 4-nitrobenzoyl chloride, and 2-methylbenzoyl chloride. By elucidating the interplay of electronic and steric effects, supported by available experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Principles of Benzoyl Chloride Reactivity: A Mechanistic Overview
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] The reaction typically proceeds through a tetrahedral intermediate, and any factor that stabilizes the transition state leading to this intermediate will accelerate the reaction. Two primary factors are at play:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the benzoyl ring enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, leading to a decrease in reactivity.[1]
-
Steric Effects: Substituents in the ortho position to the carbonyl group can sterically hinder the approach of a nucleophile to the reaction center. This steric hindrance can significantly reduce the rate of reaction, even in the presence of activating electronic effects.[2]
The interplay of these effects is elegantly captured by the Hammett equation, which provides a quantitative measure of the impact of substituents on reaction rates.[3]
References
A Senior Application Scientist's Guide to Acylation: Navigating Alternatives to 2-Methyl-4-nitrobenzoyl Chloride
For researchers and professionals in drug development, the acylation reaction is a cornerstone of molecular synthesis, vital for building the complex architectures of therapeutic agents.[1][2] The choice of acylating agent is a critical decision that dictates the success, efficiency, and scalability of a synthetic route. 2-Methyl-4-nitrobenzoyl chloride (CAS 30459-70-2) is a frequently employed reagent, valued for its high reactivity. However, this reactivity, born from its specific electronic and steric profile, can be a double-edged sword. It can lead to challenges with substrate sensitivity, selectivity, and handling safety.[3][4]
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead offering a strategic framework for selecting the optimal acylating agent based on the specific challenges of your reaction. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to ground your decisions in robust scientific evidence.
Part 1: Understanding the Incumbent: The Reactivity Profile of this compound
To choose a better alternative, we must first understand the inherent characteristics of the reference compound. The reactivity of this compound is dictated by the interplay of its two key substituents on the aromatic ring.
-
The Para-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly increases the electrophilicity of the carbonyl carbon.[5] This makes the molecule highly susceptible to attack by nucleophiles, leading to rapid acylation rates. This high reactivity is often desirable for acylating weak nucleophiles or when speed is paramount.
-
The Ortho-Methyl Group (-CH₃): This group introduces a degree of steric hindrance around the reactive carbonyl center.[5] This steric bulk can be advantageous, potentially offering regioselectivity in molecules with multiple, electronically similar nucleophilic sites. However, it can also be a significant drawback, impeding the acylation of sterically congested nucleophiles and slowing reaction rates.
Furthermore, as an acyl chloride, it shares the class's inherent safety and handling challenges: it is moisture-sensitive, hydrolyzing to release corrosive hydrochloric acid (HCl), and is classified as a lachrymator.[3][4] These properties necessitate stringent anhydrous conditions and careful handling protocols.
Part 2: A Problem-Solving Framework for Selecting Acylation Reagents
The decision to move away from this compound typically stems from one of three common experimental challenges. Here, we analyze these problems and present strategic alternatives.
Challenge 1: Substrate Sensitivity and Over-Reactivity
The high electrophilicity of this compound can be detrimental when working with delicate substrates containing multiple sensitive functional groups. This can lead to a loss of chemoselectivity and the formation of unwanted byproducts.
Solution: Employ a less reactive acylating agent. This strategy trades raw speed for greater control.
-
Acid Anhydrides (e.g., 4-Nitrobenzoic Anhydride): Anhydrides are generally less reactive than their acyl chloride counterparts.[6] They react under slightly more forcing conditions, often requiring a catalyst like 4-dimethylaminopyridine (DMAP) to achieve efficient transformation, especially with unreactive alcohols.[7] The key advantage is a more controlled reaction with a less corrosive byproduct (a carboxylic acid instead of HCl).
-
Carboxylic Acids with Coupling Agents: This is a premier strategy for sensitive and complex molecules, borrowed from peptide synthesis.[8][9] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with an additive like N-hydroxysuccinimide (NHS), activate the corresponding carboxylic acid in situ to form a reactive ester intermediate. This method avoids the use of harsh acyl chlorides altogether, proceeds under mild conditions, and generates non-acidic byproducts (e.g., a urea).
Challenge 2: Steric Hindrance at the Nucleophile
When the target nucleophile (e.g., a secondary or tertiary alcohol) is sterically encumbered, the ortho-methyl group of this compound can make the reaction prohibitively slow or prevent it entirely.
Solution: Modify the steric profile of the acylating agent.
-
4-Nitrobenzoyl Chloride: For cases where the electronic activation of the nitro group is desired but the steric bulk is not, 4-nitrobenzoyl chloride (CAS 122-04-3) is the most logical alternative.[10] By removing the ortho-methyl group, the carbonyl carbon becomes significantly more accessible to hindered nucleophiles, often restoring reactivity.
-
Pivaloyl Chloride (PivCl): Conversely, if the goal is to introduce a sterically bulky and highly stable acyl protecting group, pivaloyl chloride is an excellent choice.[11] It is known to selectively acylate less sterically hindered primary alcohols in the presence of secondary alcohols.[11] The resulting pivaloate ester is robust and resistant to many reaction conditions, though its removal requires more forcing basic or reductive conditions.[7]
Challenge 3: Safety, Handling, and "Green" Chemistry Concerns
The generation of HCl, moisture sensitivity, and the overall hazardous nature of acyl chlorides are significant concerns, particularly in process development and scale-up operations.[12]
Solution: Adopt inherently safer reagents and methodologies.
-
Coupling Agents (Revisited): As mentioned, activating carboxylic acids in situ is a much safer approach that avoids handling corrosive and unstable acyl chlorides.
-
α-Keto Acids as Acyl Precursors: A modern and greener alternative involves the use of α-keto acids as acylating agents.[13] In these reactions, often catalyzed by transition metals, the α-keto acid undergoes decarboxylation to generate the acyl species, with carbon dioxide as the only byproduct.[14] This approach is elegant and environmentally benign.
-
Enzymatic and Catalyst-Controlled Acylation: For ultimate selectivity in complex polyol structures like carbohydrates, enzymatic methods are powerful tools.[15] Additionally, advanced organocatalytic systems can provide exquisite site-selectivity that is impossible to achieve with classical reagents, enabling the acylation of a specific secondary hydroxyl group even in the presence of a more reactive primary one.[16]
Part 3: Comparative Data and Experimental Protocols
To ground this discussion in practical application, we present a comparative summary of the discussed acylating agents for a model reaction: the acylation of a generic primary alcohol (R-CH₂OH).
Data Presentation: Comparison of Acylating Agents
| Parameter | This compound | 4-Nitrobenzoyl Chloride | 4-Nitrobenzoic Anhydride | 2-Methyl-4-nitrobenzoic Acid + EDC/NHS |
| Relative Reactivity | Very High | Very High | High | Moderate to High |
| Steric Hindrance | Moderate | Low | Low | Low (depends on activated species) |
| Primary Byproduct | HCl (Corrosive) | HCl (Corrosive) | 4-Nitrobenzoic Acid | EDC-Urea (Often soluble) |
| Key Advantage | High reactivity, potential steric selectivity | High reactivity, low steric hindrance | Safer handling than acyl chloride | Mild conditions, high chemoselectivity |
| Key Disadvantage | Moisture sensitive, corrosive, sterically hindered | Moisture sensitive, corrosive | Requires catalyst (DMAP), less reactive | Higher reagent cost, stoichiometry |
| Typical Conditions | Base (Pyridine, Et₃N), Anhydrous Solvent, 0°C to RT | Base (Pyridine, Et₃N), Anhydrous Solvent, 0°C to RT | DMAP (cat.), Anhydrous Solvent, RT to 50°C | Anhydrous DMF/DCM, RT |
| Safety Profile | Corrosive, Lachrymator | Corrosive, Lachrymator | Irritant | Low Hazard (Coupling agents can be sensitizers) |
Workflow & Mechanism Visualizations
The following diagrams illustrate the decision-making process for selecting an acylating agent and the fundamental reaction mechanism.
Caption: Decision workflow for selecting an appropriate acylating agent.
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocols
The following protocols are self-validating systems. The choice of base, solvent, and temperature is critical for success and is explained within each procedure.
Protocol 1: Acylation using this compound
This protocol details a standard procedure for acylating a primary alcohol.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[12] The inert atmosphere prevents moisture ingress. Cooling minimizes potential side reactions.
-
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct.[12] This prevents protonation of the starting alcohol and drives the equilibrium towards the product.
-
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 10-15 minutes.
-
Causality: Dropwise addition helps to control any exotherm and maintain a low reaction temperature, preserving selectivity.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Causality: The bicarbonate wash neutralizes any remaining acid and removes the triethylammonium hydrochloride salt.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation using 4-Nitrobenzoic Acid and EDC/NHS
This protocol is ideal for acid-sensitive substrates where avoiding HCl is necessary.[8]
-
Activation: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the solution. Stir at room temperature for 30-60 minutes.
-
Causality: This pre-activation step forms a highly reactive NHS-ester intermediate, which will readily acylate the alcohol without the need for a strong base.
-
-
Acylation: Add the alcohol substrate (1.0 eq) to the activated mixture. If the alcohol is not particularly acidic, a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) can be added to facilitate the reaction.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Causality: The acid wash removes any remaining base, while the bicarbonate wash removes unreacted starting acid and NHS. The urea byproduct from EDC is often soluble enough to be removed during these washes.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify the residue by flash column chromatography.
Conclusion and Future Outlook
While this compound remains a potent and useful acylating agent, its limitations in selectivity and safety necessitate a broader toolkit for the modern synthetic chemist. By diagnosing the specific challenge at hand—be it substrate sensitivity, steric clash, or process safety—a more suitable alternative can be rationally selected. The move towards milder, catalyst-driven, and more selective methodologies represents the future of acylation chemistry.[1][17] Strategies employing coupling agents, advanced organocatalysts, and enzymatic transformations will continue to grow in importance, enabling the synthesis of increasingly complex and sensitive molecules essential for the advancement of medicine.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Acylation - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. nbinno.com [nbinno.com]
- 13. α-Keto Acids: Acylating Agents in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C–H Amination [jstage.jst.go.jp]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. Size-selective Catalytic Polymer Acylation with a Molecular Tetrahedron - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacements for the Nitro Group in 2-Methyl-4-nitrobenzoyl Chloride Derivatives
Introduction: The Rationale for Moving Beyond the Nitro Group
In the landscape of medicinal chemistry, the aromatic nitro group is a functional moiety of significant interest and considerable debate. Its potent electron-withdrawing nature can be crucial for molecular recognition and binding affinity. However, the nitro group is often flagged as a "structural alert" or a "problematic group" by drug development professionals.[1] This is primarily due to its potential for in vivo reduction to form highly reactive and potentially carcinogenic hydroxylamines and nitrosoamines.[1] Consequently, the strategic replacement of the nitro group with a suitable bioisostere—a different functional group that retains similar biological activity while improving the compound's overall profile—is a critical task in drug optimization.
This guide provides a comparative analysis of viable bioisosteric replacements for the nitro group in the context of 2-Methyl-4-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical agents, including the vasopressin V2 receptor antagonist, Tolvaptan.[2][3] We will delve into the synthetic accessibility, physicochemical properties, and potential biological implications of replacing the 4-nitro substituent with cyano, trifluoromethyl, and sulfone groups.
The Parent Scaffold: this compound
This compound is a highly reactive acylating agent. Its reactivity is amplified by the strong electron-withdrawing effect of the para-nitro group, which increases the electrophilicity of the carbonyl carbon. The ortho-methyl group, while adding some steric bulk, can also influence the conformation and solubility of the molecule. Its primary utility lies in its ability to readily form amide and ester bonds, making it a valuable building block in multi-step syntheses.[2]
Comparative Analysis of Key Bioisosteric Replacements
The selection of an appropriate bioisostere is a multi-faceted decision, balancing the need to mimic certain properties of the nitro group while mitigating its liabilities. The unique characteristics of the nitro group, such as its lipophilic and strongly directional interactions, can make it a challenging motif to successfully emulate.[4] Below, we compare the most promising candidates.
| Property | Nitro (-NO₂) | Cyano (-CN) | Trifluoromethyl (-CF₃) | Methyl Sulfone (-SO₂CH₃) |
| Geometry | Planar | Linear | Tetrahedral | Tetrahedral |
| Size (van der Waals) | Medium | Small, Rod-like | Large, Spherical | Large |
| Electronics | Strongly e⁻-withdrawing | Strongly e⁻-withdrawing | Strongly e⁻-withdrawing | Strongly e⁻-withdrawing |
| H-Bonding | Acceptor | Acceptor | Weak Acceptor | Strong Acceptor |
| Lipophilicity (π) | ~ -0.28 | ~ -0.57 | ~ 0.88 | ~ -1.26 |
| Metabolic Liability | High (Reduction) | Moderate (Hydrolysis) | Low (Highly Stable) | Generally Low |
The Cyano Group (-CN): A Compact Mimic
The cyano group is a classical non-classical bioisostere of the nitro group. Its linear geometry and similar electron-withdrawing capacity make it an attractive replacement. In many cases, the nitrile nitrogen can occupy a similar position to one of the nitro's oxygen atoms, engaging in comparable polar interactions.[5]
-
Advantages:
-
Reduces the potential for metabolic reduction associated with nitro groups.
-
Maintains strong electron-withdrawing character, preserving the reactivity of the benzoyl chloride for subsequent reactions.
-
Its smaller size compared to the nitro group can be advantageous in sterically constrained binding pockets.
-
-
Disadvantages:
-
Can be metabolized via hydrolysis to a carboxylic acid, which may alter the compound's pharmacokinetic profile.
-
Significantly less lipophilic than the parent nitro compound.
-
The Trifluoromethyl Group (-CF₃): The Stability Champion
The trifluoromethyl group has emerged as a highly effective bioisosteric replacement for the nitro group, often leading to compounds with improved potency and metabolic stability.[6][7] While larger and not a direct geometric mimic, its strong inductive electron-withdrawing effect and high lipophilicity offer unique advantages.
-
Advantages:
-
Disadvantages:
-
The introduction of a trifluoromethyl group can be synthetically challenging and expensive.
-
Its large size and altered geometry may not be tolerated in all binding sites.
-
It is only a weak hydrogen bond acceptor.
-
The Sulfone Group (-SO₂R): The Hydrogen-Bonding Powerhouse
The sulfone group, particularly the methyl sulfone, is another excellent choice. Its tetrahedral geometry differs from the planar nitro group, but its two oxygen atoms are powerful hydrogen bond acceptors. This functionality has been successfully used to replace metabolically labile sulfonamides, a strategy that can be extrapolated to nitro group replacement.[11]
-
Advantages:
-
Excellent metabolic stability.
-
Strong hydrogen bond accepting capability can lead to new, favorable interactions within a binding site.
-
The 'R' group on the sulfone can be modified to fine-tune steric and electronic properties.
-
-
Disadvantages:
-
Can significantly decrease lipophilicity and increase polarity, potentially impacting cell permeability.
-
The synthetic routes can be multi-step, often involving the oxidation of a precursor sulfide.
-
Experimental Workflows & Synthetic Protocols
The following section details the synthetic pathways for the parent compound and its bioisosterically modified derivatives.
Workflow Overview
Caption: Fig 1. Synthetic workflow for parent and bioisostere derivatives.
Protocol 1: Synthesis of this compound
-
Nitration of 2-Methylbenzoic Acid:
-
To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-methylbenzoic acid.
-
Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate (2-methyl-4-nitrobenzoic acid). Wash with cold water and dry.
-
-
Chlorination:
-
Reflux a mixture of 2-methyl-4-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or used directly in the next step.[2]
-
Protocol 2: Synthesis of 2-Methyl-4-cyanobenzoyl chloride
-
Diazotization and Cyanation (Sandmeyer Reaction):
-
Start with 2-methyl-4-aminobenzoic acid. Dissolve it in aqueous HCl and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Warm the mixture gently to complete the reaction, then extract the 2-methyl-4-cyanobenzoic acid product.
-
-
Chlorination:
-
Following the procedure in Protocol 1, Step 2, react 2-methyl-4-cyanobenzoic acid with thionyl chloride to yield the target acyl chloride.
-
Protocol 3: Synthesis of 2-Methyl-4-(trifluoromethyl)benzoyl chloride
-
Trifluoromethylation of an Aryl Halide:
-
This reaction typically starts from a 2-methyl-4-halobenzoic acid (e.g., bromo or iodo derivative).
-
React the aryl halide with a suitable trifluoromethylating reagent (e.g., Ruppert-Prakash reagent, TMSCF₃, or copper-based reagents like CuCF₃) in the presence of a suitable catalyst (often palladium or copper-based).
-
These reactions require anhydrous conditions and careful control of reaction parameters. The product is 2-methyl-4-(trifluoromethyl)benzoic acid.
-
-
Chlorination:
-
Following the procedure in Protocol 1, Step 2, react 2-methyl-4-(trifluoromethyl)benzoic acid with thionyl chloride to yield the target acyl chloride.
-
Decision Framework for Bioisostere Selection
The choice of a bioisostere is context-dependent and should be guided by the specific objectives of the drug design program.
Caption: Fig 2. Decision tree for selecting a nitro group bioisostere.
Conclusion and Future Outlook
The replacement of the problematic nitro group is a cornerstone of modern medicinal chemistry. For derivatives of this compound, the cyano, trifluoromethyl, and sulfone groups all present as viable bioisosteric replacements, each with a distinct profile of advantages and disadvantages.
-
The cyano group offers a conservative, size-matched replacement that maintains key electronic features.
-
The trifluoromethyl group is a powerful tool for simultaneously enhancing metabolic stability and lipophilicity, often with beneficial effects on potency.[12]
-
The sulfone group provides a metabolically robust, strongly hydrogen-bonding alternative that can forge new and potent interactions with a biological target.
The ultimate choice will depend on a careful, data-driven analysis of the structure-activity relationship (SAR) for the target of interest. By systematically synthesizing and evaluating these derivatives, researchers can navigate away from the liabilities of the nitro group to develop safer and more effective therapeutic agents.
References
- 1. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 3. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 11. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
Efficacy Comparison of Coupling Reagents Versus Acyl Chlorides in Amide Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone reaction in organic synthesis, central to the construction of peptides, pharmaceuticals, and a vast array of functional materials.[1] The choice between activating a carboxylic acid via a coupling reagent or converting it to a highly reactive acyl chloride can profoundly impact reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of these two fundamental approaches, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic challenges.
Section 1: The Acyl Chloride Method - The Power of High Reactivity
The use of acyl chlorides for amide bond formation, often referred to as the Schotten-Baumann reaction, is a long-established and powerful method.[2][3] It relies on the conversion of a carboxylic acid to its most reactive derivative, the acyl chloride, which then readily reacts with an amine.[2][4]
Mechanism of Acyl Chloride-Mediated Amide Formation
The process begins with the activation of the carboxylic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This conversion is crucial as the direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[2][3]
Once formed, the acyl chloride is a highly electrophilic species.[4] The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the oxygen and chlorine atoms.[4][5] This heightened electrophilicity makes it highly susceptible to nucleophilic attack by an amine. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate that subsequently collapses to expel a chloride ion, yielding the desired amide and hydrochloric acid (HCl) as a byproduct.[6][7][8] A base, such as pyridine or a tertiary amine, is typically added to neutralize the HCl generated.[3][4]
Figure 1: General workflow for acyl chloride-mediated amide synthesis.
Advantages and Disadvantages of the Acyl Chloride Method
The primary advantage of using acyl chlorides is their high reactivity, which often leads to rapid reaction times and high yields, even with unreactive amines.[4] However, this high reactivity comes with several drawbacks.
Table 1: Pros and Cons of the Acyl Chloride Method
| Advantages | Disadvantages |
| High Reactivity: Leads to fast reactions and high yields.[4] | Moisture Sensitivity: Acyl chlorides react violently with water, requiring anhydrous conditions.[4] |
| Cost-Effective: Reagents for acyl chloride formation are often inexpensive. | Corrosive Byproduct: Generates corrosive HCl gas.[4] |
| Broad Substrate Scope: Effective for a wide range of amines. | Harsh Formation Conditions: Preparation of the acyl chloride can be harsh and incompatible with sensitive functional groups.[9] |
| Irreversible Reaction: The reaction is generally irreversible, driving it to completion.[4] | Potential for Racemization: The "over-activation" can increase the risk of racemization in chiral carboxylic acids.[10] |
| Safety Concerns: Acyl chlorides are corrosive and lachrymatory, requiring careful handling in a fume hood with appropriate PPE.[4] |
Section 2: Coupling Reagents - The Art of Controlled Activation
In contrast to the brute-force approach of acyl chlorides, coupling reagents offer a milder and more controlled method for amide bond formation.[1][9] These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily couples with an amine.[9] This approach is particularly favored in peptide synthesis and for reactions involving complex, sensitive molecules.[2]
Major Classes of Coupling Reagents and Their Mechanisms
Coupling reagents can be broadly categorized into several classes, each with a distinct mechanism of action.
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used.[2][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with the amine to form the amide. A significant drawback of carbodiimides is their propensity to cause racemization of chiral carboxylic acids.[9][12] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[2][12] These additives intercept the O-acylisourea to form an active ester, which is less prone to racemization.[2]
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient.[9][12] They react with the carboxylate to form a reactive phosphonium ester intermediate. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[9] However, the use of BOP is now often avoided due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12]
-
Aminium/Uronium Salts: This class includes popular reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their rapid reaction times and low levels of racemization, especially when used with an additive like HOBt.[1][9] They react with the carboxylic acid to form an active ester that efficiently couples with the amine.
Figure 2: Simplified mechanisms for major classes of coupling reagents.
Performance Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of a reaction, particularly in challenging cases such as the synthesis of "difficult" peptide sequences or sterically hindered amides.
Table 2: Efficacy Comparison of Common Coupling Reagents in a Model Peptide Synthesis
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] Reacts faster with less epimerization than HBTU.[12] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
Note: Data is generalized from studies on the synthesis of the acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.[1] Exact purity percentages can vary based on specific reaction conditions.
Section 3: Head-to-Head Comparison: Acyl Chlorides vs. Coupling Reagents
The decision to use an acyl chloride or a coupling reagent hinges on a careful evaluation of the specific synthetic requirements, including the nature of the substrates, the need for stereochemical preservation, and practical considerations like safety and cost.
Table 3: Comparative Analysis of Acyl Chlorides and Coupling Reagents
| Feature | Acyl Chloride Method | Coupling Reagent Method |
| Reactivity | Very High[4] | Moderate to High (Tunable) |
| Reaction Conditions | Often harsh (for acyl chloride formation), requires anhydrous conditions.[4][9] | Generally mild, often at room temperature. |
| Substrate Compatibility | Limited with sensitive functional groups.[9] | Broad compatibility with a wide range of functional groups. |
| Racemization Risk | Higher, due to "over-activation".[10] | Lower, especially with additives like HOBt or advanced reagents like HATU.[9][12] |
| Byproducts | Corrosive HCl gas.[4] | Varies (e.g., DCU, HMPA), can sometimes be difficult to remove.[12] |
| Safety & Handling | Hazardous, corrosive, lachrymatory.[4] | Generally safer, though some reagents and byproducts have specific hazards (e.g., BOP).[12] |
| Cost | Generally lower cost for basic reagents. | Can be significantly more expensive, especially for advanced reagents. |
| Ideal Applications | Simple, robust substrates; when high reactivity is paramount. | Peptide synthesis, complex molecules, chiral substrates, sensitive functional groups. |
Section 4: Experimental Protocols
To provide a practical context, the following are representative protocols for amide synthesis using both methods.
Protocol 1: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
Objective: Synthesize N-benzylbenzamide from benzoyl chloride and benzylamine.
Materials:
-
Benzoyl chloride
-
Benzylamine
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.05 eq) in DCM to the cooled amine solution.
-
Simultaneously, add 10% aqueous NaOH solution dropwise to maintain a basic pH and neutralize the HCl formed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amide Synthesis using a Coupling Reagent (HATU)
Objective: Synthesize a dipeptide, for example, Z-Phe-Gly-OEt, from Z-Phe-OH and H-Gly-OEt.
Materials:
-
Z-Phe-OH (N-carbobenzyloxy-L-phenylalanine)
-
H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq) and HATU (1.0 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Gly-OEt·HCl (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the solution of the free amine to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between acyl chlorides and coupling reagents for amide bond formation is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific context of the synthesis.
Acyl chlorides remain an excellent choice for their high reactivity, speed, and cost-effectiveness, particularly when dealing with simple, robust substrates where potential side reactions and harsh conditions are not a primary concern.[4]
Coupling reagents are the preferred method for modern, complex synthesis, especially in peptide and medicinal chemistry.[1][9] Their mild reaction conditions, high functional group tolerance, and, most critically, their ability to suppress racemization make them indispensable for the synthesis of intricate and stereochemically sensitive molecules.[9][12] While often more expensive, the enhanced control, higher purity of crude products, and preservation of chirality they offer frequently justify the additional cost. For challenging couplings, advanced uronium/aminium reagents like HATU consistently demonstrate superior performance.[1]
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of both methodologies is crucial for the modern synthetic chemist to efficiently and effectively construct the vital amide bond.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amide Synthesis [fishersci.it]
- 4. benchchem.com [benchchem.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. hepatochem.com [hepatochem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
A Comparative Guide to the Certificate of Analysis for 2-Methyl-4-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the quality of starting materials is paramount. 2-Methyl-4-nitrobenzoyl chloride, a key intermediate in the synthesis of various complex molecules, including the vasopressin receptor antagonist Tolvaptan, is no exception.[1][2][3] A thorough understanding of its Certificate of Analysis (CoA) is crucial for ensuring the reliability, reproducibility, and safety of subsequent synthetic transformations. This guide provides an in-depth comparison of the analytical techniques used to certify the quality of this compound, offering insights into the interpretation of experimental data and a comparative look at alternative reagents.
Understanding the Core Attributes of this compound
This compound is an aromatic acyl chloride characterized by a benzoyl chloride backbone with a methyl group at the 2-position and a nitro group at the 4-position.[4] This substitution pattern significantly influences its reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[5] Conversely, the ortho-methyl group can introduce steric hindrance, which may affect its reaction kinetics and selectivity compared to other benzoyl chlorides.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30459-70-2 | [1][2][3] |
| Molecular Formula | C8H6ClNO3 | [3][4] |
| Molecular Weight | 199.59 g/mol | [4] |
| Appearance | Pink to white solid or Liquid or low-melting solid | [3] |
| Melting Point | 34 °C | [1] |
| Boiling Point | 149-153 °C at 14 Torr | [1] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Deconstructing the Certificate of Analysis: A Multi-Technique Approach
A comprehensive CoA for this compound relies on a suite of analytical techniques to confirm its identity, purity, and the absence of critical impurities. Each technique provides a unique piece of the puzzle, and their collective data ensures a high-quality reagent.
Identity Confirmation: Spectroscopic and Spectrometric Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[6] The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons and the methyl group protons, with their chemical shifts and splitting patterns confirming the substitution pattern.[7] Similarly, the ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[5][6] For this compound, the mass spectrum will display a molecular ion peak (M+) at approximately m/z 199.[5] The presence of a chlorine atom will also result in a characteristic isotopic peak at M+2.[5]
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.[6] Key vibrational bands for this compound include a strong carbonyl (C=O) stretch for the acyl chloride and characteristic stretches for the nitro (NO₂) group.[6]
Purity Assessment and Impurity Profiling: Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, capable of separating the main compound from non-volatile impurities.[6] A typical CoA will report the purity as a percentage based on the peak area of the main component relative to the total peak area in the chromatogram. The choice of column, mobile phase, and detector (typically UV) is critical for achieving good separation.[8][9][10]
Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile impurities.[6] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both quantifying and identifying impurities.[6][11] Potential impurities in this compound could include residual starting materials from its synthesis, such as 2-methyl-4-nitrobenzoic acid, or byproducts.
Experimental Protocols: A Closer Look
To provide a practical understanding, below are representative experimental workflows for the key analytical techniques mentioned.
Workflow for HPLC Purity Analysis
References
- 1. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 2. This compound | 30459-70-2 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound(30459-70-2) 1H NMR [m.chemicalbook.com]
- 8. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-4-nitrobenzoyl chloride
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical reagents we employ. 2-Methyl-4-nitrobenzoyl chloride is a valuable intermediate, particularly noted for its role in synthesizing labeled pharmaceutical compounds like Tolvaptan-d7.[1][2][3] However, its utility is matched by its significant reactivity and hazardous nature. As an aromatic acyl chloride, it is highly reactive and moisture-sensitive.[3][4] The presence of a nitro group further enhances the electrophilicity of the carbonyl carbon, increasing its reactivity.[3]
Improper disposal is not an option; it poses a severe risk of violent reactions, the release of toxic gases, and environmental harm. This guide provides a comprehensive, step-by-step protocol for the neutralization and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment & Essential Risk Mitigation
Understanding the "why" behind a protocol is the cornerstone of laboratory safety. The disposal procedure for this compound is dictated by its inherent chemical risks.
Inherent Chemical Risks
This compound is classified as hazardous, with a "Danger" signal word. Its primary risks stem from three properties:
-
Reactivity with Water: Like all acyl chlorides, it reacts vigorously, and potentially violently, with water and other nucleophiles (such as alcohols).[5][6] This hydrolysis reaction is exothermic and liberates corrosive and toxic hydrogen chloride (HCl) gas.[7][8]
-
Corrosivity: Due to the rapid formation of HCl upon contact with moisture (including humidity in the air), it causes severe skin burns and eye damage.[9]
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin. The nitroaromatic structure warrants careful handling as a potential systemic toxin.
Essential Personal Protective Equipment (PPE) & Engineering Controls
Given the hazards, a stringent safety posture is mandatory. All handling and disposal procedures must be performed within a certified chemical fume hood to contain any released HCl gas.[10] Safety showers and eyewash stations must be immediately accessible.
| Hazard Class | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears before use. Lab Coat: Standard flame-resistant lab coat. |
| Corrosion | H314: Causes severe skin burns and eye damage | Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes. Body Protection: Impervious protective clothing may be necessary for larger quantities.[9] |
Step-by-Step Disposal Protocol: Controlled Neutralization
The recommended and safest method for disposing of residual this compound is through a controlled neutralization reaction. This process converts the highly reactive acyl chloride into the significantly less hazardous sodium 2-methyl-4-nitrobenzoate salt before it enters the formal hazardous waste stream. Never pour this compound directly down the drain or dispose of it in solid waste bins.[11][12]
Principle of Neutralization
The protocol involves the slow, controlled addition of the acyl chloride to a cold, basic solution. A weak base like sodium bicarbonate is preferred as it reacts more gently than strong bases (e.g., NaOH) and provides a visual cue (CO₂ effervescence) of the reaction's progress.[10]
C₈H₆ClNO₃ + 2NaHCO₃ → C₈H₆NNaO₄ + NaCl + H₂O + 2CO₂ (this compound + Sodium Bicarbonate → Sodium 2-methyl-4-nitrobenzoate + Sodium Chloride + Water + Carbon Dioxide)
Materials & Reagents
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large glass beaker or flask (volume at least 5x the final solution volume)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container
Experimental Workflow for Neutralization
This procedure should be conducted entirely within a chemical fume hood.
-
Prepare the Neutralizing Solution: In the large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. Ensure there is a significant molar excess of bicarbonate relative to the amount of acyl chloride to be neutralized (a 2-3 fold excess is recommended). Place the beaker in an ice bath and begin stirring with the magnetic stir plate until the solution is cold (<10°C).
-
Slow Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound waste to the cold, vigorously stirring bicarbonate solution drop by drop .
-
Monitor the Reaction: The addition will cause effervescence (CO₂ gas release). The rate of addition must be controlled to prevent excessive foaming and a runaway exothermic reaction.[10] If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately until it subsides.
-
Complete the Reaction: After all the acyl chloride has been added, allow the solution to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for another 1-2 hours to ensure the reaction is complete.
-
Verify Neutralization: Once gas evolution has completely ceased, check the pH of the solution using pH paper or a meter. The final pH should be between 6.0 and 9.0. If the solution is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral/slightly basic range.
-
Containerize for Disposal: Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container.
| Parameter | Specification | Causality / Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) | A weak base that reacts controllably, neutralizes the HCl byproduct, and provides a visual cue (foaming) of reaction progress.[10] |
| Reaction Temperature | <10°C (initially) | The hydrolysis/neutralization is exothermic. The ice bath is critical to dissipate heat, preventing boiling and a potential runaway reaction. |
| Addition Rate | Slow, dropwise | Prevents excessive heat generation and uncontrolled foaming, ensuring the reaction remains manageable and safe.[10] |
| Final pH | 6.0 - 9.0 | Confirms that all acidic components (residual acyl chloride and HCl byproduct) have been successfully neutralized. |
Waste Management & Regulatory Compliance
Neutralization is a critical safety step, but the resulting solution is not benign. It must be managed as regulated hazardous waste.
Waste Characterization & Containerization
The neutralized solution contains a nitroaromatic compound and must be collected as hazardous waste.[12]
-
Container: Use a compatible, sealable container. Do not use aluminum containers.[13]
-
Labeling: The container must be clearly labeled in accordance with EPA and OSHA regulations.[14][15][16] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name of the contents (e.g., "Aqueous solution of Sodium 2-methyl-4-nitrobenzoate and Sodium Chloride")
-
A clear indication of the associated hazards (e.g., "Toxicity").
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Spill Management
-
Small Spill: Absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water or combustible materials.[10][17] Collect the material in a sealed container for disposal as hazardous waste.
-
Large Spill: Evacuate the area immediately. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department.[10]
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
By adhering to this structured, chemically sound disposal protocol, you uphold the highest standards of laboratory safety, ensuring personal and environmental well-being.
References
- 1. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]
- 2. This compound | 30459-70-2 [chemicalbook.com]
- 3. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.se [fishersci.se]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sustainable-markets.com [sustainable-markets.com]
- 15. usbioclean.com [usbioclean.com]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-4-nitrobenzoyl chloride
As a key intermediate in the synthesis of pharmaceuticals like Tolvaptan, 2-Methyl-4-nitrobenzoyl chloride (CAS: 30459-70-2) is a compound of significant interest in drug development.[1][2] However, its utility is matched by its hazardous nature. This guide provides an in-depth, procedural framework for the safe handling of this reactive and toxic chemical, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, with the knowledge to operate safely and effectively.
Part 1: Hazard Assessment - The 'Why' Behind the PPE
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. This compound is not merely a reagent; it is a multi-faceted hazard that demands respect and meticulous preparation. Its danger lies in three primary areas: severe corrosivity, high toxicity, and violent reactivity with moisture.
The signal word for this chemical is "Danger".[3] Its hazard classifications from the Globally Harmonized System (GHS) dictate the necessary level of protection.
| Hazard Statement | GHS Classification | Implication for PPE Selection |
| H314 | Skin Corrosion/Irritation, Category 1B | Causes severe skin burns and eye damage.[3][4][5] Requires a complete barrier for all exposed skin and eyes. |
| H301 / H311 / H331 | Acute Toxicity, Category 3 | Toxic if swallowed, in contact with skin, or if inhaled.[3] Demands full skin coverage and respiratory protection to prevent systemic poisoning. |
| Reactivity | Water-Reactive | Reacts violently with water and moisture to produce corrosive hydrogen chloride (HCl) gas.[6][7][8] All handling must be in a moisture-free environment, and respiratory protection must be suitable for acid gases. |
The causality is clear: because this compound can cause immediate, severe burns and systemic toxicity through multiple exposure routes, and can generate corrosive gas upon contact with ambient humidity, your PPE is not just a recommendation—it is your primary defense system.
Part 2: The Core PPE Ensemble: A Head-to-Toe Protocol
All handling of this compound must occur within a certified chemical fume hood to manage vapor and dust exposure.[7][9] The following PPE is mandatory for any procedure involving this substance.
| PPE Component | Minimum Specification | Rationale & Expert Insight |
| Eye/Face Protection | Tightly-fitting, indirectly vented chemical splash goggles AND a full-face shield.[9][10] | Causality : The H314 classification means a single droplet can cause irreversible eye damage.[5] Goggles provide a seal against vapors and splashes. The face shield offers a secondary, broader barrier protecting the entire face from splashes during transfers or potential reactions.[11] |
| Respiratory Protection | Work exclusively in a certified chemical fume hood. For emergency situations or potential exposure above limits, a NIOSH-approved respirator with cartridges for acid gases and organic vapors is required. | Causality : The H331 (Toxic if inhaled) hazard and the release of HCl gas upon hydrolysis necessitate powerful engineering controls.[3][6] A fume hood is the primary line of defense. Personal respirators are for emergency use and require formal training and fit-testing.[12] |
| Hand Protection | Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).[7][11][13] | Causality : The H311 (Toxic in contact with skin) and H314 (corrosive) hazards require robust hand protection.[3] Double-gloving provides redundancy. If the outer glove is compromised, the inner glove allows you time to retreat safely and re-glove without being exposed. Always check glove compatibility charts from the manufacturer. |
| Body Protection | A chemical-resistant laboratory coat (preferably with knit cuffs) over long-sleeved clothing, supplemented with a chemical-resistant apron.[5][11] | Causality : Protects against splashes and skin contact. The apron provides an additional layer of protection to the torso and legs, which are most vulnerable to spills during bench work. Ensure there is no exposed skin between the glove and the lab coat sleeve. |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes. Disposable shoe covers should be used if there is a significant risk of spills. | Causality : Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting. |
Part 3: Operational Plans: Safe Handling from Receipt to Disposal
Properly using PPE is a procedure in itself. The sequence of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.
PPE Selection & Donning/Doffing Workflow
The following diagram illustrates the logical flow from task assessment to the proper removal of protective gear, ensuring a self-validating system of safety.
Caption: Workflow for PPE Selection, Donning, and Doffing.
Step-by-Step Protocol 1: Donning (Gearing Up)
-
Inspect: Before you begin, thoroughly inspect all PPE for signs of damage, degradation, or contamination.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don your lab coat and secure it. Put on your chemical-resistant apron over the lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles first, ensuring a snug fit. Then, put on the full-face shield over the goggles.
-
Outer Gloves: Don the second, heavier pair of outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat to create a complete seal.
Step-by-Step Protocol 2: Doffing (Decontamination & Removal)
This sequence is designed to move from most contaminated to least contaminated, preventing you from touching contaminated surfaces with clean hands.
-
Gross Decontamination: If there is visible contamination on your outer gloves, wipe them down with an appropriate cloth while still wearing them.
-
Remove Outer Gloves: Carefully remove the outer gloves using a technique that avoids touching the outer surface with your inner glove.
-
Remove Apron & Lab Coat: Remove your face shield and goggles from the back. Remove your apron, then your lab coat, turning it inside out as you remove it to contain any contamination. Place it in a designated receptacle.
-
Remove Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface with your bare skin.
-
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.
Part 4: Emergency Protocols: Managing Spills and Exposures
Even with the best precautions, accidents can happen. Pre-planning your response is essential.[14]
Emergency Spill Response Workflow
Caption: Emergency Response Flowchart for a Chemical Spill.
Step-by-Step Protocol 3: Small Spill Cleanup (<100 mL, within a fume hood)
This procedure should only be performed by trained personnel. If you are ever in doubt, evacuate and call for emergency assistance.[15]
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.[12]
-
Don PPE: Don the full PPE ensemble as described in Part 2.
-
Contain: Use a dry, inert absorbent material (like vermiculite or sand) to dike the spill and prevent it from spreading.[16] DO NOT USE WATER .[17]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.
-
Collect: Using spark-proof tools, carefully sweep the absorbed material into a designated, labeled, and sealable hazardous waste container.[5][9]
-
Decontaminate: Wipe the spill area with a cloth, which must also be disposed of as hazardous waste.
-
Dispose: Seal the waste container. Label it clearly as "Hazardous Waste: this compound spill debris".[12] Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Exposure First Aid
Immediate action is critical. Have the Safety Data Sheet (SDS) available for emergency responders.[18]
-
Skin Contact: Immediately go to the nearest safety shower.[14] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9][18] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure water reaches all surfaces.[9][15] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, administer oxygen. If they are not breathing, begin artificial respiration (if trained to do so).[19] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[9][19] Rinse the person's mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[5]
Part 5: Disposal of Contaminated PPE
All disposable PPE used while handling this compound, including gloves, aprons, and shoe covers, must be considered hazardous waste.
-
Segregate: Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.
-
Seal: Securely seal the container.
-
Dispose: Manage the container for pickup by your institution's EHS department according to established protocols.
By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | 30459-70-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 30459-70-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 30459-70-2 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. veeprho.com [veeprho.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. download.basf.com [download.basf.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. leelinework.com [leelinework.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. fishersci.se [fishersci.se]
- 18. leap.epa.ie [leap.epa.ie]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
